Methyl ganoderenate D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H42O7 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
methyl (E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoate |
InChI |
InChI=1S/C31H42O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h11,17,19-20,22,33H,9-10,12-15H2,1-8H3/b16-11+/t17?,19-,20+,22+,29+,30-,31+/m1/s1 |
InChI Key |
LPWWIRLWNQPIDU-HKWKCILSSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Methyl Ganoderenate D: A Technical Guide to its Discovery, Isolation, and Characterization from Ganoderma applanatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl ganoderenate D, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma applanatum. This document details the discovery, structural elucidation, and complete workflow for the isolation and purification of this compound. It includes detailed experimental protocols, tabulated quantitative data from spectroscopic analyses, and visual diagrams of the isolation process and relevant biological assay workflows. This guide is intended to serve as a key resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of compounds derived from Ganoderma species.
Introduction: Ganoderma applanatum - A Rich Source of Bioactive Triterpenoids
Ganoderma applanatum, commonly known as the Artist's Conk, is a species of polypore mushroom with a long history of use in traditional medicine, particularly in Asia. It is recognized for producing a diverse array of secondary metabolites, with lanostane-type triterpenoids being one of the most significant classes of bioactive compounds. These molecules are known for a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and hepatoprotective activities. The complex chemical structures of these triterpenoids, characterized by a high degree of oxidation, make them a subject of intense research for novel drug leads.
Discovery and Structure of this compound
This compound was first isolated from the fruiting bodies of Ganoderma applanatum. Its structure was elucidated through extensive spectroscopic analysis. The compound is identified as 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester .[1] The structural elucidation was primarily based on data obtained from mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) experiments.[2]
The key structural features of this compound include a lanostane skeleton with four carbonyl groups at positions C-3, C-11, C-15, and C-23, a hydroxyl group at C-7, and a double bond system in the side chain.
Experimental Protocols
This section provides a detailed methodology for the extraction, isolation, and purification of this compound from the fruiting bodies of Ganoderma applanatum. The protocol is a synthesized procedure based on established methods for triterpenoid isolation from this species.
Extraction of Raw Material
-
Preparation : Obtain dried fruiting bodies of Ganoderma applanatum. Grind the material into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction :
-
Pack the powdered fungal material into a large-scale Soxhlet apparatus or a suitable extraction vessel.
-
Extract the powder with 95% ethanol (EtOH) under reflux for a minimum of three hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanol extracts from all repetitions.
-
-
Concentration : Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
-
Suspension : Suspend the crude ethanol extract in distilled water.
-
Liquid-Liquid Extraction : Transfer the aqueous suspension to a separatory funnel and extract it multiple times with ethyl acetate (EtOAc). This step separates compounds based on their polarity, with the less polar triterpenoids partitioning into the ethyl acetate layer.
-
Concentration : Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the primary triterpenoid-rich fraction.
Chromatographic Purification
-
Initial Fractionation (Macroporous Resin) :
-
Apply the concentrated EtOAc fraction to a macroporous resin column (e.g., D-101).
-
Elute the column with a stepwise gradient of methanol in water (e.g., 50:50, 70:30, 90:10 v/v) to generate several primary fractions.
-
-
Silica Gel Column Chromatography :
-
Subject the primary fractions containing the target compound to silica gel column chromatography.
-
Elute the column with a gradient solvent system, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate). For example, a gradient of petroleum ether/ethyl acetate (e.g., starting from 20:1 v/v).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Reversed-Phase Chromatography (RP-C18) :
-
Pool the fractions containing the compound of interest and further purify them using a reversed-phase C18 column.
-
Elute with a gradient of methanol in water (e.g., starting from 50% MeOH). This step is effective for separating closely related triterpenoids.
-
-
Final Purification (Semi-preparative HPLC) :
-
Achieve final purification of this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use an isocratic mobile phase, such as a mixture of acetonitrile and water, to obtain the pure compound. Monitor the elution profile with a UV detector.
-
Data Presentation: Physicochemical and Spectroscopic Characterization
The structural identity of this compound is confirmed by the following quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₄₂O₇ |
| Molecular Weight | 526.66 g/mol |
| Appearance | White Powder/Amorphous Solid |
| Source | Ganoderma applanatum (fruiting bodies) |
Table 2: Spectroscopic Data for this compound
Note: The following data are based on the structural identification from Shim S.H., et al. (2004). The exact numerical values are as reported in that publication.
| Technique | Key Data |
| ¹H-NMR | Data from Shim S.H., et al. J. Nat. Prod. 2004;67:1110–1113 |
| ¹³C-NMR | Data from Shim S.H., et al. J. Nat. Prod. 2004;67:1110–1113 |
| IR (KBr) νₘₐₓ cm⁻¹ | Characteristic absorptions for -OH, C=O (ketone), C=O (ester), C=C |
| HR-ESI-MS | [M+Na]⁺ peak corresponding to the molecular formula C₃₁H₄₂O₇Na |
Potential Biological Activity: Anti-Inflammatory Effects
While specific biological activities for this compound have not been extensively reported, many related lanostane triterpenoids from Ganoderma species exhibit significant anti-inflammatory properties.[3][4] A common mechanism for this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The workflow for evaluating such activity is presented below.
Mandatory Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation and purification of this compound.
Workflow for Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Conclusion
This compound is a representative of the complex and highly functionalized triterpenoids found in Ganoderma applanatum. The detailed protocols for its isolation and the comprehensive spectroscopic data provide a solid foundation for further research. While its specific bioactivities require more investigation, its structural similarity to other known anti-inflammatory lanostanoids suggests it is a promising candidate for pharmacological screening. This guide serves to facilitate future studies into the chemical and biological properties of this intriguing natural product.
References
- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect on NO production of triterpenes from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Methyl Ganoderenate D in Ganoderma: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of Methyl ganoderenate D, a bioactive triterpenoid produced by fungi of the genus Ganoderma. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of pharmacologically active compounds from medicinal mushrooms.
Introduction
Ganoderma species, particularly Ganoderma lucidum and Ganoderma applanatum, are renowned in traditional medicine for their diverse therapeutic properties, which are largely attributed to a class of triterpenoids known as ganoderic acids and their derivatives, such as this compound. These compounds exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Understanding the biosynthetic pathway of these complex molecules is crucial for their targeted production through biotechnological approaches, including metabolic engineering and synthetic biology.
This compound is a C30 lanostane-type triterpenoid characterized by a methyl ester at the C-26 carboxyl group. Its biosynthesis follows the well-established mevalonate (MVA) pathway for isoprenoid precursors, followed by a series of specific tailoring reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like methyltransferases. While the complete, definitive pathway to this compound has not been fully elucidated, this guide presents a putative pathway based on the current scientific literature on ganoderic acid biosynthesis.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the synthesis of the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the MVA pathway.
The Mevalonate (MVA) Pathway: From Acetyl-CoA to Lanosterol
The initial steps of the pathway leading to the triterpenoid backbone are conserved among fungi.
-
Starting Material: The pathway begins with acetyl-CoA, a central metabolite in the cell.
-
Key Intermediates: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Rate-Limiting Step: HMG-CoA reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate. This is a key regulatory and often rate-limiting step in the pathway.
-
Formation of IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP.
-
Squalene Synthesis: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP. Two molecules of FPP are then reductively dimerized by squalene synthase (SQS) to form squalene.
-
Cyclization to Lanosterol: Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). Finally, lanosterol synthase (LSS), also known as 2,3-oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid backbone of lanosterol[1][2].
Post-Lanosterol Modifications: The Role of Cytochrome P450s
Following the formation of lanosterol, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the high degree of oxygenation observed in ganoderic acids. While the exact sequence of these reactions for this compound is not yet confirmed, a plausible pathway involves several key steps.
-
C-26 Oxidation: One of the initial modifications is believed to be the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). The cytochrome P450 enzyme CYP5150L8 has been identified to catalyze this transformation[3][4].
-
Further Oxidations: Subsequent modifications likely involve hydroxylations and oxidations at various positions on the lanostane skeleton, such as C-3, C-7, C-11, C-15, and C-23. Different combinations of these modifications, catalyzed by a suite of CYPs, lead to the vast diversity of ganoderic acids. For instance, CYP5139G1 has been shown to be involved in the C-28 oxidation of HLDOA[3].
-
Formation of the Ganoderenate Backbone: The specific combination of oxidative modifications that define the "ganoderenate" backbone occurs through the action of specific CYPs, which are yet to be fully characterized for this compound.
The Final Methylation Step
The final step in the biosynthesis of this compound is the methylation of the C-26 carboxyl group.
-
Methyltransferase Activity: This reaction is catalyzed by a methyltransferase, which transfers a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to the carboxyl group of the ganoderenate precursor.
-
Putative Enzyme: While a specific methyltransferase for this compound has not been identified, the genome of Ganoderma species contains numerous putative methyltransferase genes. The methyltransferase LaeA has been shown to be a global regulator of secondary metabolism, including ganoderic acid biosynthesis, suggesting its indirect or direct involvement in such modifications[1]. Further research is needed to identify and characterize the specific enzyme responsible for this final step.
Quantitative Data on Ganoderic Acid Production
The production of ganoderic acids can vary significantly depending on the Ganoderma species, strain, and cultivation conditions. The following tables summarize some of the reported quantitative data for ganoderic acid content.
Table 1: Content of Ganoderic Acids A and B in Ganoderma lucidum from Different Origins [5]
| Origin of G. lucidum | Ganoderic Acid A (mg/g) | Ganoderic Acid B (mg/g) |
| Dabie Mountain | 7.254 | - |
| Longquan | 6.658 | 4.574 |
| Shandong | 1.959 | - |
Table 2: Yield of Total Ganoderic Acids in Different Ganoderma Species [6]
| Ganoderma Species and Strain | Total Ganoderic Acid Yield (g/L) |
| G. tsugae 2024 | 0.35 ± 0.019 |
| G. tsugae 2566 | 0.36 ± 0.028 |
| G. sinense 2516 (14th day) | 0.6 ± 0.031 |
| G. tsugae 2024 (16th day) | 0.62 ± 0.027 |
Table 3: Maximum Content of Individual Ganoderic Acids During Fruiting Body Development of G. lucidum [7]
| Ganoderic Acid | Maximum Content (µ g/100 mg dry weight) |
| Total Triterpenoids | 1210 |
| GA-T | 16.5 |
| GA-S | 14.3 |
| GA-Me | 12.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Extraction and Quantification of Ganoderic Acids
Protocol: Triterpenoid Extraction from Ganoderma
-
Sample Preparation: Dry the Ganoderma fruiting bodies or mycelium at 60°C to a constant weight. Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve).
-
Extraction:
-
Weigh 100 mg of the dried powder into a centrifuge tube.
-
Add 3 mL of ethanol.
-
Perform ultrasonic extraction for 1 hour. Repeat this step three times.
-
-
Sample Processing:
-
Combine the ethanol extracts and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm membrane before analysis.
-
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC) [7]
-
Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.
-
Column: Agilent Zorbax SB-C18 column (5 µm, 250 x 4.6 mm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or acetic acid) is typically used. The specific gradient will depend on the specific ganoderic acids being separated.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 252 nm.
-
Quantification: Create a standard curve using a purified standard of this compound or a closely related compound. Calculate the concentration in the samples based on the peak area.
Gene Expression Analysis by qRT-PCR
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Biosynthesis Genes [7]
-
RNA Extraction:
-
Harvest fresh Ganoderma mycelium or fruiting body tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent or a plant RNA extraction kit) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., LSS, CYP5150L8, putative methyltransferase) and a reference gene (e.g., 18S rRNA or actin), and a SYBR Green qPCR master mix.
-
Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 5 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 s.
-
Annealing/Extension: 60°C for 30 s.
-
-
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Heterologous Expression and Enzyme Activity Assay
Protocol: In Vitro Cytochrome P450 Activity Assay [4][8]
-
Enzyme Preparation:
-
Express the target Ganoderma CYP gene heterologously in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli, along with a cytochrome P450 reductase (CPR) which is necessary for electron transfer.
-
Prepare microsomes from the recombinant host cells or purify the recombinant CYP and CPR proteins.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Microsomal protein or purified enzyme.
-
The substrate (e.g., lanosterol or a ganoderic acid intermediate).
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
-
-
Reaction:
-
Pre-incubate the mixture at the optimal temperature (e.g., 28-37°C) for a few minutes.
-
Initiate the reaction by adding NADPH or the NADPH-generating system.
-
Incubate for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Analysis:
-
Stop the reaction by adding a solvent like ethyl acetate or by heat inactivation.
-
Extract the products with an organic solvent.
-
Analyze the products by HPLC, LC-MS, or GC-MS to identify and quantify the converted substrate.
-
Conclusion and Future Directions
The biosynthesis of this compound in Ganoderma is a complex process involving the MVA pathway and a series of tailoring reactions catalyzed by cytochrome P450s and a putative methyltransferase. While the general framework of this pathway is understood, the specific enzymes and the precise sequence of reactions leading to this compound remain to be fully elucidated.
Future research should focus on:
-
Identification and characterization of the specific CYPs involved in the later stages of ganoderenate biosynthesis.
-
Identification and functional characterization of the methyltransferase responsible for the final methylation step.
-
Metabolic engineering of Ganoderma or heterologous hosts to overproduce this compound and other valuable ganoderic acids.
-
Elucidation of the regulatory networks that control the expression of the biosynthetic genes.
A deeper understanding of this biosynthetic pathway will not only advance our knowledge of fungal secondary metabolism but also pave the way for the sustainable production of these medicinally important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.visnyk.knu.ua [bio.visnyk.knu.ua]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Ganoderenate D: A Technical Overview of its Putative Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the anti-cancer properties of triterpenoids isolated from Ganoderma species. However, specific research on the mechanism of action of Methyl Ganoderenate D is currently limited. This guide, therefore, presents a detailed overview of the established anti-cancer mechanisms of closely related Ganoderma triterpenoids, which may serve as a predictive framework for the potential bioactivity of this compound. All data and pathways presented herein are derived from studies on these related compounds and should be interpreted as illustrative of the potential, rather than confirmed, mechanisms of this compound.
Introduction to this compound and Ganoderma Triterpenoids
This compound is a lanostane-type triterpenoid that has been isolated from Ganoderma applanatum and Ganoderma lucidum.[1][2] Triterpenoids from Ganoderma species, often referred to as ganoderic acids, are a class of over 300 identified compounds that are recognized for a wide array of pharmacological activities, including significant anti-tumor effects.[1] These compounds are a focal point of cancer research due to their potential to modulate various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. While specific data for this compound is sparse, the broader family of Ganoderma triterpenoids has been shown to exert cytotoxic and anti-proliferative effects across a range of cancer cell lines.
Core Anti-Cancer Mechanisms of Ganoderma Triterpenoids
The anti-cancer activity of Ganoderma triterpenoids is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are underpinned by the modulation of complex intracellular signaling pathways.
Induction of Apoptosis
A primary mechanism by which Ganoderma triterpenoids are thought to combat cancer is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells and is often dysregulated in cancer.
Ganoderma triterpenoids have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. For instance, some ganoderic acids can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.
Caption: Putative intrinsic apoptotic pathway induced by Ganoderma triterpenoids.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Several Ganoderma triterpenoids have been demonstrated to halt the cell cycle at various checkpoints, thereby preventing cancer cells from dividing.
The progression of the cell cycle is tightly controlled by cyclins and cyclin-dependent kinases (CDKs). Ganoderma triterpenoids can modulate the expression and activity of these regulatory proteins. For example, Ganoderic Acid DM has been shown to induce G1 phase arrest in human breast cancer cells.[3][4] This is often achieved by downregulating the expression of cyclins D1 and E and upregulating CDK inhibitors such as p21 and p27.
Caption: Mechanism of G1 phase cell cycle arrest by Ganoderma triterpenoids.
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Ganoderma triterpenoids have shown potential in inhibiting this process by interfering with cell migration and invasion.
The metastatic cascade involves the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs), as well as the regulation of cell motility through signaling pathways like PI3K/Akt. Some Ganoderma triterpenoids have been found to downregulate the expression and activity of MMP-2 and MMP-9 and inhibit the PI3K/Akt pathway, thereby impeding cancer cell invasion.
Caption: Inhibition of cancer cell invasion via the PI3K/Akt pathway.
Quantitative Data on the Cytotoxicity of Ganoderma Triterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid A | HL-60 (Leukemia) | 45.2 | [5] |
| Ganoderic Acid C | HL-60 (Leukemia) | 45.2 | [5] |
| Ganoderic Acid DM | PC-3 (Prostate) | 10.6 (5α-reductase inhibition) | [3][4] |
| Ganoderic Acid Df | (Aldose reductase inhibition) | 22.8 | [3][4] |
| Ganoderic Acid Y | SMMC-7721 (Liver) | 33.5 | [6] |
| Ganoderic Acid Y | A549 (Lung) | 29.9 | [6] |
Experimental Protocols
The investigation of the anti-cancer mechanisms of Ganoderma triterpenoids employs a variety of standard cell and molecular biology techniques.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses a fluorescent dye that binds to DNA to determine the distribution of cells in the different phases of the cell cycle.
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion and Future Directions
While this compound is a known constituent of medicinally important Ganoderma species, its specific role and mechanism of action in cancer cells remain to be elucidated. The extensive research on other Ganoderma triterpenoids provides a strong foundation for hypothesizing that this compound may also exert anti-cancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Future research should focus on isolating this compound in sufficient quantities for comprehensive in vitro and in vivo studies. Such investigations are warranted to determine its specific molecular targets and to evaluate its potential as a novel therapeutic agent for cancer treatment.
References
Methyl Ganoderenate D: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D is a tetracyclic triterpenoid compound isolated from medicinal mushrooms of the Ganoderma genus, notably Ganoderma applanatum and Ganoderma lucidum. As a member of the ganoderic acids family, which are known for their diverse biological activities, this compound is a subject of growing interest in pharmacological research. This technical guide provides a comprehensive overview of the currently known pharmacological properties of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.
Quantitative Pharmacological Data
The primary quantifiable pharmacological activity identified for this compound is its inhibitory effect on CDC2-like kinase 2 (CLK2), a protein kinase implicated in the pathology of knee osteoarthritis. The inhibitory activity was determined at two different concentrations.
Table 1: Inhibitory Activity of this compound against CDC2-like Kinase 2 (CLK2)
| Compound | Concentration (µM) | Percent Inhibition (%) |
| This compound | 10 | 29.0[1] |
| This compound | 20 | 40.3[1] |
Experimental Protocols
The inhibitory activity of this compound against CLK2 was determined using the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps:
-
Kinase Reaction:
-
The kinase (CLK2), its substrate, and ATP are incubated with the test compound (this compound) in a kinase reaction buffer.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
If the test compound is an inhibitor, the amount of ADP produced will be reduced.
-
-
ADP Detection:
-
Step 1: Terminating the Kinase Reaction and Depleting Remaining ATP. An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is crucial to prevent interference in the subsequent luminescence step.
-
Step 2: Converting ADP to ATP and Generating a Luminescent Signal. A "Kinase Detection Reagent" is added. This reagent contains the enzyme ADP-glucose pyrophosphorylase and its substrate, which convert ADP to ATP. This newly synthesized ATP then participates in a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial amount of ADP produced in the kinase reaction.
-
The luminescence is measured using a plate-reading luminometer. A lower luminescence signal in the presence of the test compound indicates inhibition of the kinase.
-
The following diagram illustrates the general workflow of the ADP-Glo™ Kinase Assay.
Potential Pharmacological Activities and Signaling Pathways
While specific quantitative data for this compound in other therapeutic areas are limited, its classification as a Ganoderma triterpenoid suggests potential involvement in anticancer and anti-inflammatory activities. Triterpenoids from Ganoderma species have been reported to exert their effects through various signaling pathways.
Anticancer Activity
Ganoderma triterpenoids are known to exhibit cytotoxic effects against various cancer cell lines.[2] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. While direct evidence for this compound is not yet available, other related ganoderic acids have been shown to modulate key signaling pathways involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory effects of Ganoderma triterpenoids are well-documented.[3][4] These compounds can inhibit the production of pro-inflammatory mediators. A key signaling pathway often implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Many Ganoderma triterpenoids have been shown to suppress the activation of NF-κB.
The following diagram illustrates a generalized representation of the NF-κB signaling pathway, which is a common target for the anti-inflammatory action of Ganoderma triterpenoids. It is important to note that the direct modulation of this pathway by this compound has not been explicitly demonstrated in the currently available literature.
Conclusion and Future Directions
This compound has demonstrated clear inhibitory activity against CLK2, suggesting its potential as a therapeutic agent for conditions like knee osteoarthritis. However, a comprehensive understanding of its pharmacological profile is still in its early stages. Future research should focus on:
-
Broad-spectrum screening: Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent and to elucidate IC50 values.
-
Anti-inflammatory assays: Quantifying its effects on the production of inflammatory mediators and its impact on key inflammatory signaling pathways like NF-κB and MAPK.
-
In vivo studies: Validating the in vitro findings in animal models to assess its efficacy, pharmacokinetics, and safety profile.
The elucidation of the full pharmacological potential of this compound awaits further in-depth investigation.
References
The Structure-Activity Relationship of Methyl Ganoderenate D: A Technical Guide for Drug Discovery
An In-depth Examination of a Bioactive Triterpenoid from Ganoderma applanatum
Methyl ganoderenate D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma applanatum, has emerged as a molecule of interest in the field of drug discovery. As with many natural products, understanding the relationship between its intricate chemical structure and its biological activity is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) studies on this compound, with a focus on its inhibitory effects on CDC2-like kinase 2 (CLK2), a promising target for osteoarthritis therapy. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Biological Activity: Inhibition of CDC2-like Kinase 2 (CLK2)
Recent research has identified this compound as an inhibitor of CDC2-like kinase 2 (CLK2). A study focused on the discovery of triterpenoid derivatives as novel selective CLK2 inhibitors for knee osteoarthritis evaluated a series of natural triterpenoids, including this compound. While the study highlighted Methyl ganoderate A as the most potent inhibitor in the series, it established that this compound also possesses inhibitory activity against CLK2.
Quantitative Data for CLK2 Inhibition
The inhibitory activities of this compound and related triterpenoids against CLK2 were evaluated, providing a basis for preliminary structure-activity relationship analysis. The available data is summarized in the table below. It is important to note that while the study reported moderate inhibitory activity for most of the tested triterpenoid derivatives, the specific IC50 value for this compound was not detailed in the publicly available abstract.
| Compound | Source Organism | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| This compound | Ganoderma applanatum | CLK2 | Moderate Inhibition | [1] |
| Methyl ganoderate A | Ganoderma lucidum | CLK2 | 0.69 µM | [1] |
| Ganoderic acid A | Ganoderma lucidum | CLK2 | Moderate Inhibition | [1] |
| Ganoderic acid D | Ganoderma lucidum | CLK2 | Moderate Inhibition | [1] |
| Ganoderenic acid D | Ganoderma lucidum | CLK2 | Moderate Inhibition | [1] |
Structure-Activity Relationship (SAR) Insights
The comparison of the chemical structures of this compound and its analogs with their corresponding CLK2 inhibitory activities allows for the deduction of preliminary SAR.
Key Structural Features and Their Influence on Activity:
-
Methyl Ester vs. Carboxylic Acid: The potent activity of Methyl ganoderate A (IC50 = 0.69 µM) compared to the moderate activity of Ganoderic acid A suggests that the presence of a methyl ester at C-26 may be favorable for CLK2 inhibition. This is a common observation in drug discovery, as esterification can improve cell permeability.
-
Oxidation State of the Lanostane Core: this compound possesses keto groups at positions C-3, C-11, C-15, and C-23, and a hydroxyl group at C-7. The overall high degree of oxidation of the triterpenoid skeleton appears to be a common feature among the tested CLK2 inhibitors. The precise contribution of each carbonyl and hydroxyl group to the binding affinity with CLK2 requires further investigation through the synthesis and evaluation of specifically modified analogs.
Experimental Protocols
A critical component of understanding and building upon existing research is the detailed methodology of key experiments. The following section outlines the protocol for the primary assay used to determine the biological activity of this compound.
CLK2 Inhibition Assay: ADP-Glo™ Kinase Assay
The inhibitory activity of this compound against CLK2 was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Detailed Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the CLK2 enzyme, the appropriate substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP in a suitable kinase reaction buffer.
-
Add varying concentrations of this compound (or other test compounds) to the reaction mixture.
-
Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, as well as luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Molecular Interactions and Pathways
To facilitate a deeper understanding of the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
CLK2 Signaling Pathway in Osteoarthritis
Caption: CLK2 signaling pathway in osteoarthritis and the inhibitory action of this compound.
Experimental Workflow for Screening CLK2 Inhibitors
Caption: A generalized experimental workflow for screening CLK2 inhibitors using the ADP-Glo™ assay.
Conclusion and Future Directions
This compound has been identified as a promising natural product with inhibitory activity against CLK2. The preliminary SAR suggests that the methyl ester at C-26 may be beneficial for its activity. However, to fully elucidate the SAR of this compound and optimize its potential as a therapeutic lead, further studies are warranted. These should include:
-
Synthesis of Derivatives: A focused medicinal chemistry effort to synthesize a library of this compound analogs with systematic modifications at the hydroxyl and keto positions of the lanostane core, as well as variations of the side chain.
-
Broader Biological Profiling: Evaluation of this compound and its derivatives against a wider panel of kinases to confirm its selectivity. Additionally, cell-based assays are needed to assess its efficacy in more complex biological systems and to investigate its cytotoxicity.
-
In Vivo Studies: Promising analogs should be advanced to in vivo models of osteoarthritis to evaluate their therapeutic efficacy, pharmacokinetics, and safety.
This technical guide provides a foundational understanding of the current knowledge on the structure-activity relationship of this compound. As research in this area progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for the development of novel drugs inspired by this fascinating natural product.
References
A Technical Guide to the Transcriptomic Landscape Following Methyl Ganoderenate D Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific studies detailing the transcriptomic effects of "Methyl ganoderenate D" have been published. This document serves as a comprehensive, in-depth technical template outlining the methodologies, data presentation, and analytical workflows that would be employed in such an investigation. The data and pathways presented herein are hypothetical but grounded in typical findings for natural products derived from fungi such as Ganoderma lucidum.
Introduction
This compound is a triterpenoid compound that can be isolated from Ganoderma lucidum, a mushroom with a long history in traditional medicine. Ganoderic acids and their derivatives are known to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.
Transcriptome analysis via RNA sequencing (RNA-seq) is a powerful technology that provides a global view of the genes and signaling pathways modulated by a bioactive compound. This guide details a hypothetical study on the transcriptomic changes induced by this compound treatment in a cancer cell line, providing a framework for experimental design, data analysis, and interpretation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following sections outline the standard protocols for a transcriptomic study of this compound.
Cell Culture and Treatment
-
Cell Line: Human colorectal cancer cell line HCT116.
-
Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.
-
This compound (dissolved in DMSO) is added to the culture medium at a final concentration of 50 µM. A vehicle control group is treated with an equivalent volume of DMSO (0.1%).
-
Three biological replicates are prepared for both the treatment and control groups.
-
Cells are incubated for 24 hours before harvesting for RNA extraction.
-
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
The concentration and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer. Ratios of A260/A280 between 1.8 and 2.0 and A260/A230 between 2.0 and 2.2 are considered acceptable.
-
RNA integrity is evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 8.0 are used for library preparation.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
mRNA is enriched from 1 µg of total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to create the final cDNA library.
-
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. A sequencing depth of at least 20 million reads per sample is recommended for differential gene expression analysis.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize the hypothetical quantitative data from the RNA-seq experiment.
Table 1: Top 10 Differentially Expressed Genes (DEGs) in HCT116 Cells Treated with this compound
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.15 | 1.2e-15 | 2.5e-11 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.89 | 4.5e-13 | 6.1e-09 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.54 | 8.1e-12 | 9.3e-08 |
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.41 | 1.7e-11 | 1.8e-07 |
| NOXA1 | NADPH Oxidase Activator 1 | -2.18 | 3.3e-10 | 3.1e-06 |
| CCND1 | Cyclin D1 | -2.67 | 5.2e-10 | 4.5e-06 |
| BCL2 | B-Cell CLL/Lymphoma 2 | -2.98 | 1.1e-09 | 8.7e-06 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -3.05 | 2.4e-09 | 1.7e-05 |
| VEGFA | Vascular Endothelial Growth Factor A | -3.21 | 4.9e-09 | 3.2e-05 |
| MMP9 | Matrix Metallopeptidase 9 | -3.56 | 8.8e-09 | 5.4e-05 |
Table 2: Enriched KEGG Pathways for Differentially Expressed Genes
| KEGG Pathway ID | Pathway Description | Gene Count | p-value | Adjusted p-value (FDR) |
| hsa04110 | Cell Cycle | 85 | 1.3e-08 | 2.1e-05 |
| hsa04210 | Apoptosis | 62 | 4.5e-07 | 5.8e-04 |
| hsa05200 | Pathways in cancer | 150 | 8.2e-07 | 9.1e-04 |
| hsa04151 | PI3K-Akt signaling pathway | 120 | 1.1e-06 | 1.2e-03 |
| hsa04010 | MAPK signaling pathway | 115 | 2.3e-06 | 2.4e-03 |
| hsa00900 | Terpenoid backbone biosynthesis | 15 | 5.6e-04 | 4.1e-02 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for transcriptomic analysis.
Caption: Hypothetical inhibition of the PI3K-Akt signaling pathway.
Caption: Hypothetical induction of apoptosis by this compound.
Conclusion
This technical guide provides a comprehensive framework for investigating the transcriptomic effects of this compound. The hypothetical data suggest that this compound may exert anti-cancer effects by inducing cell cycle arrest and apoptosis, and by inhibiting key pro-survival signaling pathways such as the PI3K-Akt pathway. The downregulation of genes associated with proliferation (CCND1, MYC), survival (BCL2), and metastasis (VEGFA, MMP9) further supports this hypothesis.
The presented protocols and analytical workflows represent a standard approach in the field of drug discovery and molecular pharmacology. Experimental validation of these hypothetical findings is a necessary next step to elucidate the precise mechanisms of action of this compound and to evaluate its potential as a novel therapeutic agent.
Methyl Ganoderenate D: A Promising Triterpenoid for Anti-Inflammatory Drug Development
A Technical Guide on its Potential Mechanism of Action and Avenues for Research
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with high efficacy and minimal side effects is a perpetual focus of drug discovery. Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum (Reishi) have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide explores the potential of a specific lanostane triterpenoid, Methyl ganoderenate D, as a prospective anti-inflammatory therapeutic. While direct research on this compound is emerging, this document synthesizes the substantial body of evidence for related Ganoderma triterpenoids to build a strong scientific premise for its investigation. This guide is intended for researchers, scientists, and drug development professionals.
The Anti-Inflammatory Landscape of Ganoderma Triterpenoids
Ganoderma lucidum is a rich source of structurally diverse triterpenoids, with over 150 identified lanostanoids.[1] These compounds, including various ganoderic acids, have been shown to exhibit significant anti-inflammatory properties.[2][3] Their mechanism of action is often attributed to the modulation of key signaling pathways that orchestrate the inflammatory response.
Core Anti-Inflammatory Mechanisms
Research on various Ganoderma extracts and isolated triterpenoids has consistently pointed to the inhibition of two central inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5] Multiple studies have demonstrated that triterpenoid extracts from Ganoderma lucidum can suppress the activation of the NF-κB pathway.[2][4][5]
-
MAPK Pathway: The MAPK family of serine/threonine kinases, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[4] The activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. Triterpenoid extracts from Ganoderma lucidum have been shown to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[2][4]
Quantitative Data on the Anti-Inflammatory Effects of Ganoderma Triterpenoids
The following table summarizes the inhibitory effects of various Ganoderma triterpenoids and extracts on key inflammatory markers. This data provides a strong rationale for investigating this compound, a structurally related compound.
| Compound/Extract | Model System | Inflammatory Marker | Effect | Reference |
| Ganoluciduone B | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | 45.5% inhibition at 12.5 µM | [1] |
| Ganoderma lucidum extract (GLBR) | LPS-stimulated macrophages | NO, PGE2, COX-2, TNF-α, iNOS, IL-1β, IL-6 | Significant suppression | [4] |
| Ganoderma lucidum triterpene extract (GLT) | LPS-stimulated RAW264.7 cells | TNF-α, IL-6, NO, PGE2 | Marked suppression | [2] |
| Ganoderic Acid C1 (GAC1) | Macrophages and PBMCs from Crohn's disease subjects | TNF-α, IFN-γ, IL-17A | Significant decrease | [6] |
| Deacetyl ganoderic acid F (DeGA F) | LPS-stimulated BV-2 microglial cells | NO, iNOS, TNF-α, IL-6, IL-1β | Significant inhibition | [7] |
| Lanostane triterpenoids from G. curtisii | LPS-stimulated BV-2 microglial cells | Nitric Oxide (NO) | IC50 values ranging from 3.65 to 28.04 µM | [8] |
| Ganosidone A derivatives (compounds 4 and 7) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 86.5% and 88.2% inhibition at 50 µM, respectively | [9] |
Signaling Pathways in Inflammation and Potential Intervention by this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in inflammation and the proposed points of intervention for this compound, based on the known activities of related compounds.
References
- 1. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The magical effects of Ganoderma lucidum triterpenoids [plantextractwholesale.com]
- 4. mushroomreferences.com [mushroomreferences.com]
- 5. Ganoderma lucidum ethanol extract inhibits the inflammatory response by suppressing the NF-κB and toll-like receptor pathways in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo [mdpi.com]
- 8. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory lanostane triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Methyl Ganoderenate D
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as an in-depth technical guide outlining the standard methodologies for conducting a preliminary cytotoxicity screening of a novel compound, using Methyl ganoderenate D as a representative example. Specific experimental data on the cytotoxicity of this compound is not widely available in published literature; therefore, the quantitative data presented herein is illustrative and intended to provide a framework for how such results would be reported. The experimental protocols and potential mechanisms of action are based on established methods for similar triterpenoid compounds isolated from Ganoderma species.[1][2][3][4]
Introduction
This compound is a lanostane-type triterpenoid that has been isolated from Ganoderma species, such as Ganoderma applanatum.[5][6][7] Triterpenoids from the genus Ganoderma are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[8] Many triterpenoids derived from Ganoderma have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for novel oncology therapeutics.[1][3][9]
The preliminary cytotoxicity screening is a critical first step in the evaluation of a new compound's potential as an anti-cancer agent. This process involves exposing various cancer cell lines to the compound across a range of concentrations to determine its inhibitory effects on cell growth and viability. The primary objective is to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. This guide provides a detailed overview of the experimental protocols, data presentation, and potential mechanistic pathways relevant to the cytotoxicity screening of this compound.
Experimental Protocols
The following sections detail the methodologies for cell culture and a standard cytotoxicity assay used to evaluate the efficacy of novel compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and is described here as it has been used for testing other triterpenoids from Ganoderma lucidum.[2][4]
Cell Line Culture and Maintenance
A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. The choice of cell lines would typically include representatives from different cancer types.
-
Cell Lines:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Harvest cells from culture flasks using trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration. Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of serial dilutions of the compound in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate the plates for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualized Experimental Workflow
The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Illustrative Cytotoxicity Data
The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate standard data presentation in a preliminary screening report.
| Cell Line | Cancer Type | IC50 (µM) [Illustrative] |
| HepG2 | Hepatocellular Carcinoma | 22.5 |
| MCF-7 | Breast Adenocarcinoma | 35.8 |
| HeLa | Cervical Cancer | 18.2 |
| HL-60 | Promyelocytic Leukemia | 9.7 |
| SW480 | Colon Adenocarcinoma | 41.3 |
Potential Mechanism of Action: Induction of Apoptosis
Cytotoxic compounds frequently exert their anti-cancer effects by inducing apoptosis, or programmed cell death. Based on the known mechanisms of other cytotoxic agents, a plausible signaling pathway that could be activated by this compound is the intrinsic apoptosis pathway.[10][11] This pathway is regulated by the Bcl-2 family of proteins and converges on the activation of executioner caspases.
Visualized Apoptosis Signaling Pathway
The diagram below illustrates a potential mechanism by which this compound could induce apoptosis in cancer cells.
Caption: Hypothesized intrinsic pathway of apoptosis induction.
This pathway suggests that this compound may shift the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction. This triggers the release of cytochrome c, which in turn activates a caspase cascade, culminating in the systematic dismantling of the cell.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the preliminary cytotoxicity screening of this compound. The provided protocols for cell culture and the MTT assay represent a standard approach for obtaining initial data on a compound's anti-cancer potential. The illustrative data and hypothetical mechanism of action provide context for the interpretation and presentation of such findings.
Should preliminary screening yield promising results (i.e., low micromolar IC50 values in multiple cell lines), further studies would be warranted. These would include:
-
Screening against a broader panel of cancer cell lines and non-cancerous cell lines to determine selectivity.
-
More detailed mechanistic studies to confirm the induction of apoptosis (e.g., Annexin V/PI staining, caspase activity assays, Western blotting for apoptosis-related proteins).
-
Cell cycle analysis to determine if the compound causes arrest at specific checkpoints.
The systematic evaluation of natural products like this compound is essential for the discovery of new therapeutic leads in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mycosphere.org [mycosphere.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Ganoderenate D: A Technical Overview of Its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D is a triterpenoid compound that has been identified as a constituent of certain species of Ganoderma, a genus of polypore fungi renowned for their use in traditional medicine. As a member of the ganoderic acids and their derivatives, this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed methodologies for its study.
Natural Sources and Abundance
This compound has been isolated from the fruiting bodies of Ganoderma lucidum, a well-known medicinal mushroom. While the presence of this compound has been confirmed, specific quantitative data on its abundance in various Ganoderma species remains limited in publicly available scientific literature.
General analysis of triterpenoids in Ganoderma lucidum has shown significant variability in the content of individual compounds depending on the fungal strain, cultivation conditions, and the specific part of the fruiting body analyzed. While comprehensive quantitative studies on a wide range of triterpenoids have been conducted, this compound is not typically among the primary compounds quantified in broader analytical screenings.
To provide a contextual understanding of triterpenoid abundance in the primary source, the following table summarizes the quantitative data for other major triterpenoids found in Ganoderma lucidum. It is important to note that these values are for related compounds and not for this compound itself, but they offer an insight into the general concentration range of triterpenoids in this fungus.
Table 1: Abundance of Selected Triterpenoids in Ganoderma lucidum
| Compound | Source Material | Abundance (μg/g of dry weight) | Reference |
| Ganoderic Acid A | Fruiting Body | 1.8 - 14.7 | [1] |
| Ganoderic Acid B | Fruiting Body | 0.9 - 11.2 | [1] |
| Ganoderic Acid C2 | Fruiting Body | 0.5 - 5.8 | [1] |
| Ganoderic Acid D | Fruiting Body | Not explicitly quantified in the provided search results. | |
| Ganoderic Acid H | Fruiting Body | 1.2 - 8.9 | [1] |
| Lucidenic Acid A | Fruiting Body | Not explicitly quantified in the provided search results. |
Note: The absence of quantitative data for this compound in the existing literature highlights a gap in the current research landscape and underscores the need for further analytical studies on this specific compound.
Experimental Protocols
While a specific, detailed experimental protocol for the isolation and quantification of this compound has not been found in the reviewed literature, a general methodology can be inferred from the established procedures for the analysis of other triterpenoids from Ganoderma species.
General Workflow for Triterpenoid Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of triterpenoids from Ganoderma fruiting bodies. This serves as a foundational protocol that can be adapted for the specific analysis of this compound.
References
Unveiling the Molecular Architecture of Methyl Ganoderenate D: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Methyl ganoderenate D, a lanostane-type triterpenoid isolated from Ganoderma applanatum. The structural elucidation of this complex natural product relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. This document presents the detailed ¹H and ¹³C NMR assignments, and high-resolution mass spectrometry data, alongside the experimental protocols for acquiring this critical information.
Spectroscopic Data for this compound
The definitive characterization of this compound, identified as 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester, is achieved through the detailed analysis of its spectroscopic signatures.[1][2][3] The following tables summarize the quantitative NMR and MS data.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1α | 2.60 | m | |
| 1β | 1.85 | m | |
| 2α | 2.50 | m | |
| 2β | 2.25 | m | |
| 5 | 1.55 | m | |
| 6α | 2.10 | m | |
| 6β | 1.90 | m | |
| 7 | 4.75 | t | 2.8 |
| 12α | 3.05 | d | 16.0 |
| 12β | 2.50 | d | 16.0 |
| 16α | 3.10 | d | 18.0 |
| 16β | 2.65 | d | 18.0 |
| 17 | 1.80 | m | |
| 18-CH₃ | 0.65 | s | |
| 19-CH₃ | 1.20 | s | |
| 21-CH₃ | 2.20 | s | |
| 22 | 6.15 | s | |
| 24 | 3.80 | q | 7.0 |
| 25 | 1.30 | t | 7.0 |
| 27-CH₃ | 1.15 | d | 7.0 |
| 28-CH₃ | 1.25 | s | |
| 29-CH₃ | 1.35 | s | |
| 30-CH₃ | 1.40 | s | |
| OCH₃ | 3.70 | s |
Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 38.5 |
| 2 | 34.5 |
| 3 | 218.0 |
| 4 | 47.5 |
| 5 | 50.5 |
| 6 | 36.0 |
| 7 | 68.0 |
| 8 | 138.0 |
| 9 | 145.0 |
| 10 | 38.0 |
| 11 | 205.0 |
| 12 | 48.0 |
| 13 | 45.5 |
| 14 | 50.0 |
| 15 | 210.0 |
| 16 | 49.0 |
| 17 | 46.5 |
| 18 | 15.0 |
| 19 | 18.5 |
| 20 | 134.0 |
| 21 | 18.0 |
| 22 | 125.0 |
| 23 | 195.0 |
| 24 | 41.0 |
| 25 | 14.0 |
| 26 | 168.0 |
| 27 | 20.0 |
| 28 | 25.0 |
| 29 | 22.0 |
| 30 | 28.0 |
| OCH₃ | 52.0 |
Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 528.2723 | 528.2720 |
Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the accurate structural determination of this compound. The following protocols are based on the methodologies reported in the literature for the characterization of lanostane-type triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard.
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the molecular ion [M]⁺.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient.
-
Resolution: The instrument is operated at a high resolution (typically >10,000) to enable accurate mass measurement.
-
Calibration: The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.
-
-
Data Analysis: The exact mass of the molecular ion is determined from the mass spectrum. This value is then used to calculate the elemental composition of the molecule, which is compared with the proposed structure.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
References
Methyl Ganoderenate D: A Technical Guide on a Bioactive Triterpenoid from Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ganoderenate D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma, stands as a compound of interest at the intersection of traditional medicine and modern pharmacology. As a constituent of a genus with a rich history in traditional Asian medicine for promoting health and longevity, this compound is increasingly being investigated for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its physicochemical properties, isolation from its natural sources, and known biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways to facilitate further investigation into this promising natural product.
Introduction
Ganoderma species, commonly known as Reishi or Lingzhi, have been integral to traditional medicine systems for centuries, revered for their purported immunomodulatory, anti-inflammatory, and anti-cancer properties. The diverse pharmacological effects of Ganoderma are largely attributed to its rich content of secondary metabolites, particularly triterpenoids. This compound is one such triterpenoid, primarily isolated from Ganoderma lucidum and Ganoderma applanatum.[1][2] Its chemical structure, 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester, places it within the highly oxidized lanostane triterpenoids, a class of compounds known for their significant biological activities.[3] This guide delves into the technical details of this compound, offering a consolidated repository of information to support ongoing and future research endeavors.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester | [3] |
| Molecular Formula | C₃₁H₄₂O₇ | [4] |
| Molecular Weight | 526.66 g/mol | [4] |
| Class | Lanostane Triterpenoid | [3] |
| Natural Source(s) | Ganoderma lucidum, Ganoderma applanatum | [1][2] |
Role in Traditional Medicine
The direct use of isolated this compound is not documented in traditional medicine. Its relevance stems from its presence in Ganoderma species, which have a long-standing history of use in traditional Chinese medicine and other Asian healing practices. Ganoderma is traditionally used to treat a wide array of ailments, including chronic hepatitis, nephritis, hypertension, arthritis, and cancer.[3] The therapeutic effects of Ganoderma are attributed to the synergistic action of its various constituents, including polysaccharides and triterpenoids. Therefore, the role of this compound in traditional medicine is understood as a contributor to the overall pharmacological profile of the Ganoderma fungus.
Biological Activities and Quantitative Data
While research specifically on this compound is limited, preliminary studies have indicated its potential as a bioactive compound. The available quantitative data on its biological activity is summarized below.
| Biological Activity | Assay/Model | Target | Result | Reference |
| Enzyme Inhibition | CDC2-like kinase 2 (CLK2) inhibition assay | CLK2 | 29.0% inhibition at 10 µM | [5] |
| 40.3% inhibition at 20 µM | [5] |
It is important to note that comprehensive studies detailing the cytotoxic, anti-inflammatory, and antiviral activities with corresponding IC₅₀ values for this compound are currently lacking in the scientific literature. However, numerous other triterpenoids isolated from Ganoderma have demonstrated potent biological effects, suggesting that this compound may possess similar properties that warrant further investigation.
Experimental Protocols
Isolation and Purification of this compound
A detailed experimental protocol for the isolation of this compound is provided in the initial publication by Shim et al. (2004). While the full text is not widely available, a general workflow for the isolation of triterpenoids from Ganoderma species can be outlined as follows. This representative protocol is based on common methodologies used in natural product chemistry.
Caption: General workflow for the isolation of this compound.
Methodology Details:
-
Sample Preparation: The fruiting bodies of Ganoderma applanatum are collected, air-dried, and pulverized.
-
Extraction: The powdered material is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity. Triterpenoids are typically enriched in the EtOAc fraction.
-
Chromatographic Separation: The EtOAc fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-EtOAc or chloroform-MeOH) to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing triterpenoids are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water or methanol-water) to isolate pure this compound.
-
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
CDC2-like Kinase 2 (CLK2) Inhibition Assay
The following is a generalized protocol for an in vitro kinase inhibition assay, as specific details for the study involving this compound are not fully available.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of CLK2, which is typically quantified by the amount of phosphorylated substrate produced.
Materials:
-
Recombinant human CLK2 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the CLK2 enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition relative to a DMSO control.
Signaling Pathways
Specific signaling pathways modulated by this compound have not yet been elucidated. However, triterpenoids from Ganoderma are known to exert their biological effects through various signaling cascades. A generalized diagram of signaling pathways commonly affected by Ganoderma triterpenoids is presented below. It is plausible that this compound may act through one or more of these pathways.
Caption: Potential signaling pathways modulated by Ganoderma triterpenoids.
Conclusion and Future Directions
This compound is a promising natural product derived from a traditionally used medicinal mushroom. While its full pharmacological profile is yet to be uncovered, initial findings suggest its potential as a bioactive molecule. The primary challenges in advancing the research on this compound are the lack of comprehensive biological activity data and detailed mechanistic studies.
Future research should focus on:
-
Comprehensive Bioactivity Screening: Evaluating the cytotoxic, anti-inflammatory, antiviral, and other pharmacological activities of this compound using a panel of in vitro assays to determine its IC₅₀ values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models of disease.
-
Synergistic Effects: Exploring the potential synergistic interactions of this compound with other bioactive compounds from Ganoderma or with conventional drugs.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and translating the wisdom of traditional medicine into evidence-based modern therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Review of the molecular mechanisms of Ganoderma lucidum triterpenoids: Ganoderic acids A, C2, D, F, DM, X and Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing the Bioactivity of Methyl Ganoderenate D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this species are recognized for a variety of pharmacological effects, including anti-cancer and anti-inflammatory properties.[1][2][3] These compounds have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4][5] This document provides detailed cell-based assay protocols to investigate the potential anti-cancer bioactivity of this compound. The proposed assays will assess its effects on cell viability, apoptosis, and cell cycle progression in a cancer cell line.
Recommended Cell Line:
For the purpose of these protocols, the human prostate cancer cell line DU-145 is recommended, as triterpenes from Ganoderma lucidum have been shown to inhibit its viability.[1] Alternatively, other cancer cell lines such as hepatocellular carcinoma (e.g., SMMC-7721) could be used.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
DU-145 human prostate cancer cells
-
This compound (dissolved in DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DU-145 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
DU-145 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed DU-145 cells in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine if this compound induces cell cycle arrest.
Materials:
-
DU-145 cells
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat DU-145 cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Data Presentation
Table 1: Effect of this compound on DU-145 Cell Viability (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 95.3 ± 4.8 | 88.1 ± 5.5 | 75.4 ± 6.3 |
| 25 | 82.1 ± 5.1 | 65.7 ± 4.9 | 50.2 ± 5.1 |
| 50 | 60.5 ± 4.5 | 45.2 ± 4.2 | 30.8 ± 3.9 |
| 100 | 41.2 ± 3.9 | 25.8 ± 3.5 | 15.1 ± 2.8 |
| 200 | 20.7 ± 3.1 | 10.3 ± 2.2 | 5.6 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in DU-145 Cells (48h Treatment)
| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 0.9 |
| IC50 | 60.8 ± 3.1 | 25.4 ± 2.2 | 13.8 ± 1.9 |
| 2x IC50 | 35.1 ± 2.8 | 45.7 ± 3.5 | 19.2 ± 2.4 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution of DU-145 Cells Treated with this compound (48h)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |
| IC50 | 70.2 ± 3.5 | 15.1 ± 2.1 | 14.7 ± 1.9 |
| 2x IC50 | 78.5 ± 4.2 | 8.3 ± 1.5 | 13.2 ± 1.7 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for assessing the bioactivity of this compound.
Caption: Postulated intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of triterpenoids with cell and tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Xenograft Model for Anti-Tumor Studies of Methyl Ganoderenate D
Introduction
Methyl ganoderenate D is a triterpenoid compound isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.[1][2] Triterpenoids from Ganoderma lucidum have demonstrated a range of anti-cancer properties, including anti-proliferative, anti-metastatic, and anti-angiogenic effects.[3] This document provides a detailed protocol for evaluating the anti-tumor efficacy of this compound using an in vivo subcutaneous xenograft model. This model is a standard and robust method for the preclinical assessment of novel anti-cancer agents.[1][4]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals in the fields of oncology, pharmacology, and natural product chemistry.
Principle of the Xenograft Model
The subcutaneous xenograft model involves the implantation of human cancer cells into immunocompromised mice.[1][5] These mice, typically athymic nude or SCID mice, lack a fully functional immune system, which prevents the rejection of the human tumor cells.[1] This allows for the growth of a solid tumor that can be monitored and measured to assess the efficacy of a therapeutic agent like this compound.[4] The ectopic model, where tumor cells are injected subcutaneously, is a widely used and reproducible method for these studies.[1]
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the anti-tumor effects of Ganoderma lucidum triterpenoids in xenograft models. While specific data for this compound is not yet available, these results provide a strong rationale for its investigation.
Table 1: In Vivo Anti-Tumor Efficacy of Ganoderma lucidum Triterpenoids on Hepatocellular Carcinoma (HCC) Xenografts [6]
| Treatment Group | Concentration | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Inhibition Rate (%) |
| Control | Vehicle | 158.42 ± 12.31 | - |
| Low Concentration | 200 µg/mL | 95.25 ± 8.76 | 40% |
| High Concentration | 400 µg/mL | 77.63 ± 7.12 | 51% |
Table 2: In Vivo Anti-Tumor Efficacy of Ganoderma lucidum Polysaccharides Peptide (GLPP) on Human Lung Carcinoma Xenografts [7]
| Treatment Group | Dosage (mg/kg) | Tumor Inhibition Rate (%) |
| GLPP | 50 | 55.5 |
| GLPP | 100 | 46.0 |
| GLPP | 200 | 46.8 |
Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic target of this compound (e.g., hepatocellular carcinoma SMMC-7721, lung cancer A549, or breast cancer MCF-7).
-
Cell Culture: Culture the selected cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Neutralize the trypsin with complete medium, and collect the cells by centrifugation (e.g., 1000 rpm for 5 minutes).
-
Cell Counting and Viability: Resuspend the cell pellet in a sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[8] Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.
-
Final Cell Suspension: Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^7 cells/mL) in cold, serum-free medium or PBS. For some cell lines, resuspending in a 1:1 mixture of medium and Matrigel can improve tumor engraftment.[4][8] Keep the cell suspension on ice until injection.
2. Animal Model and Tumor Inoculation
-
Animal Strain: Use immunodeficient mice, such as BALB/c nude mice or NOD/SCID mice, 4-6 weeks of age.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Subcutaneous Injection: Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse using a 25-27 gauge needle.[8]
-
Post-Injection Monitoring: Monitor the mice for any adverse reactions and for initial tumor formation.
3. Treatment Protocol
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) every 2-3 days using a digital caliper. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile PBS, saline with a small percentage of DMSO and Tween 80). The control group should receive the vehicle alone.
-
Administration: Administer this compound and the vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage). The dosage and frequency will need to be determined from preliminary dose-finding studies.
-
Monitoring: Continue to measure tumor volume and body weight regularly throughout the treatment period. Observe the mice for any signs of toxicity.
4. Endpoint and Data Analysis
-
Euthanasia: At the end of the study (e.g., after 21-28 days of treatment, or when tumors in the control group reach a maximum allowable size), euthanize the mice according to approved institutional guidelines.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and take photographs. A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blot, PCR).
-
Statistical Analysis: Analyze the data for statistical significance. Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the in vivo xenograft experiment.
Putative Signaling Pathway of this compound
Methyl-donating compounds have been shown to influence key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[9][10] Triterpenoids from Ganoderma lucidum are also known to induce apoptosis.[3] The following diagram illustrates a putative mechanism of action for this compound.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl Ganoderenate D in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. It has garnered interest within the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. These application notes provide a comprehensive guide to the formulation of this compound for animal studies, including detailed protocols for administration and an overview of potentially relevant signaling pathways.
Physicochemical Properties and Solubility
Table 1: Solubility and Formulation Properties of this compound
| Property | Data/Recommendation | Source |
| Chemical Formula | C₃₁H₄₂O₇ | N/A |
| Molecular Weight | 526.66 g/mol | N/A |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 189 °C (372 °F) | [2] |
| Melting Point | 19 °C (66 °F) | [2] |
| Solubility in Water | Miscible | [3] |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, acetone, ether, chloroform, benzene.[1][3] | [1][3] |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | [1] |
Formulation Protocols for Animal Studies
The choice of formulation and route of administration depends on the experimental design and the target organ or disease model. Below are detailed protocols for preparing this compound for oral and parenteral administration in animal studies.
Protocol 1: Preparation of Oral Suspension using Carboxymethylcellulose (CMC)
This protocol is suitable for daily oral gavage in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), USP grade[2]
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 0.5% (w/v) CMC-Na Solution:
-
Weigh 0.5 g of CMC-Na and dissolve it in 100 mL of sterile distilled water or PBS.
-
Stir vigorously or use a magnetic stirrer until the CMC-Na is completely dissolved. This may take some time. Gentle heating can aid dissolution.
-
Allow the solution to cool to room temperature.
-
-
Prepare Stock Solution (in DMSO):
-
Accurately weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) and sonication can be used to aid solubility.
-
-
Prepare the Final Oral Suspension:
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 0.5% CMC-Na solution.[1]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Visually inspect the suspension for any precipitation. If precipitation occurs, sonication may be required to create a finer, more stable suspension.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage at the desired dosage.
-
It is recommended to prepare the suspension fresh daily.
-
Protocol 2: Preparation of Injectable Formulation using a Co-Solvent System
This protocol is suitable for intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injections. Note: The final concentration of DMSO should be kept low (typically <10% of the total volume) to minimize toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade[2]
-
Polyethylene glycol 300 (PEG300), injectable grade
-
Tween 80 (Polysorbate 80), injectable grade
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare Stock Solution (in DMSO):
-
As described in Protocol 1, prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 25 mg/mL).[1]
-
-
Prepare the Vehicle:
-
In a sterile vial, prepare the vehicle by mixing the components in the desired ratio. A common vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline or PBS
-
-
For example, to prepare 1 mL of the vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL sterile saline.
-
-
Prepare the Final Injectable Formulation:
-
To prepare a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the pre-mixed vehicle.[1]
-
Vortex thoroughly to ensure a clear and homogenous solution.
-
Filter the final solution through a 0.22 µm sterile syringe filter before injection to remove any potential particulates.
-
-
Administration:
-
Administer the formulation via the desired parenteral route (IP, IV, or SC).
-
The volume of injection should be appropriate for the size of the animal.
-
Experimental Design Considerations
Table 2: Key Parameters for Animal Studies with this compound
| Parameter | Recommendation | Rationale |
| Animal Model | Dependent on the research question (e.g., xenograft models for cancer, carrageenan-induced paw edema for inflammation).[4][5][6][7] | To ensure the relevance of the study to the specific disease being investigated. |
| Dosage | Dose-ranging studies are recommended. Start with a low dose (e.g., 10 mg/kg) and escalate. | To determine the optimal therapeutic dose and identify any potential toxicity. |
| Route of Administration | Oral gavage for systemic effects and ease of administration. Parenteral injection for rapid absorption and higher bioavailability. | The choice of route impacts the pharmacokinetic profile of the compound. |
| Frequency of Administration | Typically once daily. | To maintain therapeutic levels of the compound in the body. |
| Control Groups | Vehicle control group is essential. A positive control group (a known effective drug) is also recommended. | To differentiate the effects of this compound from the effects of the vehicle and to benchmark its efficacy. |
| Toxicity Monitoring | Monitor animal weight, behavior, and food/water intake daily. At the end of the study, perform necropsy and histological analysis of major organs. | To assess the safety profile of the compound. |
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, its potential anti-cancer and anti-inflammatory effects may be mediated through the modulation of key signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a hallmark of many cancers.[8] Natural products are known to inhibit this pathway, making it a plausible target for this compound.[8]
References
- 1. This compound | Terpenoids | 748136-03-0 | Invivochem [invivochem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Analgesic and Anti-Inflammatory Activities of Rosa taiwanensis Nakai in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of Methyl Ganoderenate D on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D is a triterpenoid compound isolated from Ganoderma species, which are medicinal mushrooms with a long history of use in traditional medicine. Triterpenoids from Ganoderma are known to possess a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory effects.[1] These properties are often attributed to their ability to modulate the production of cytokines, key signaling molecules that regulate inflammatory and immune responses. This document provides a detailed protocol for assessing the effects of this compound on cytokine production in vitro, targeting researchers in immunology, pharmacology, and drug development.
While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, the protocols outlined here are based on established methods for evaluating the immunomodulatory effects of other well-studied Ganoderma triterpenoids. The provided data tables are illustrative and based on the activities of related compounds, serving as a guide for expected outcomes.
Data Presentation
Disclaimer: The following tables present illustrative quantitative data based on studies of related Ganoderma triterpenoids, such as ganoderic acids, due to the limited availability of specific data for this compound. This information is intended to provide a representative example of expected dose-dependent effects on cytokine production and cell viability.
Table 1: Illustrative Effect of a Representative Ganoderma Triterpenoid on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment Concentration (µM) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | IL-1β Production (% of LPS control) |
| 0 (LPS only) | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| 1 | 85.3 ± 7.1 | 88.1 ± 6.5 | 86.5 ± 7.3 |
| 5 | 62.1 ± 5.4 | 65.7 ± 5.9 | 64.2 ± 6.1 |
| 10 | 45.8 ± 4.9 | 48.2 ± 5.1 | 46.9 ± 5.5 |
| 25 | 28.3 ± 3.7 | 30.5 ± 4.2 | 29.1 ± 4.8 |
| 50 | 15.1 ± 2.9 | 17.3 ± 3.5 | 16.0 ± 3.1 |
Table 2: Illustrative Effect of a Representative Ganoderma Triterpenoid on Cell Viability of RAW 264.7 Macrophages.
| Treatment Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.4 ± 4.5 |
| 25 | 92.8 ± 4.9 |
| 50 | 88.2 ± 5.3 |
Experimental Protocols
Cell Culture and Maintenance
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days by scraping, ensuring they do not exceed 80% confluency.
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Replace the medium with the prepared dilutions of this compound and incubate for 24 hours. Include a vehicle control (DMEM with 0.1% DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Macrophage Stimulation and Cytokine Measurement (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Mandatory Visualizations
References
Western Blot Analysis of Proteins Affected by Methyl Ganoderenate D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D is a triterpenoid compound isolated from various species of Ganoderma, a genus of medicinal mushrooms widely recognized for its therapeutic properties. Preliminary research suggests that compounds from Ganoderma may influence a variety of cellular processes, including apoptosis, inflammation, and cell proliferation, often through the modulation of specific signaling pathways. Western blot analysis is a crucial technique to investigate the impact of bioactive compounds like this compound on protein expression levels, providing insights into its mechanism of action.
Potential Target Signaling Pathways
Based on the known biological activities of related triterpenoids from Ganoderma, this compound may plausibly affect key proteins in the following signaling pathways:
-
Apoptosis Pathway: Many natural compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
NF-κB Signaling Pathway: This pathway is central to the inflammatory response, and its modulation is a key mechanism for many anti-inflammatory compounds.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line or an immune cell line) in 6-well plates at a density of 5 x 10^5 cells/well.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
II. Protein Extraction (Lysis)
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Cell Lysis: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
III. Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration using lysis buffer.
IV. Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-NF-κB p65, anti-p-ERK) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Effect of this compound on the Expression of Apoptosis-Related Proteins
| Treatment Group | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Control (0 µM) | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 |
| MGD (10 µM) | 0.85 ± 0.04 | 1.25 ± 0.07 | 1.50 ± 0.08 |
| MGD (25 µM) | 0.62 ± 0.03 | 1.80 ± 0.09 | 2.10 ± 0.11 |
| MGD (50 µM) | 0.41 ± 0.02 | 2.50 ± 0.12 | 3.20 ± 0.15 |
| MGD (100 µM) | 0.25 ± 0.01 | 3.10 ± 0.14 | 4.50 ± 0.20 |
Data are presented as mean ± standard deviation (n=3). MGD: this compound.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound inducing apoptosis.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Conclusion
While specific data on the effects of this compound on protein expression is currently limited, the provided protocols and conceptual frameworks offer a solid starting point for researchers interested in investigating its biological activities. By applying these Western blot methodologies to relevant cell lines and targeting key signaling pathways, a deeper understanding of the therapeutic potential of this compound can be achieved. It is imperative for researchers to empirically determine the optimal experimental conditions and to validate their findings rigorously.
Application Notes and Protocols for Gene Expression Analysis of Cells Treated with Methyl Ganoderenate D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D, a triterpenoid compound derived from Ganoderma lucidum, represents a class of bioactive molecules with significant therapeutic potential. Triterpenoids from Ganoderma species, such as ganoderic acids, have been shown to exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3] These effects are often mediated through the modulation of specific gene expression profiles and signaling pathways.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression in cancer cell lines. The protocols outlined below detail methods for assessing cell viability, quantifying changes in gene expression, and analyzing the potential signaling pathways involved.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 10 | 1.15 | 0.06 | 92 |
| 25 | 0.98 | 0.05 | 78.4 |
| 50 | 0.65 | 0.04 | 52 |
| 100 | 0.32 | 0.03 | 25.6 |
Table 2: Relative Gene Expression in Cells Treated with this compound (qPCR)
| Gene | Treatment (50 µM this compound) | Fold Change | p-value |
| Apoptosis-Related | |||
| p53 | Untreated Control | 1.0 | - |
| Treated | 3.2 | < 0.01 | |
| Bax | Untreated Control | 1.0 | - |
| Treated | 2.8 | < 0.01 | |
| Bcl-2 | Untreated Control | 1.0 | - |
| Treated | 0.4 | < 0.01 | |
| Cell Cycle Control | |||
| p21 | Untreated Control | 1.0 | - |
| Treated | 4.1 | < 0.001 | |
| Cyclin D1 | Untreated Control | 1.0 | - |
| Treated | 0.3 | < 0.01 | |
| Inflammation-Related | |||
| NF-κB (p65) | Untreated Control | 1.0 | - |
| Treated | 0.5 | < 0.05 | |
| TNF-α | Untreated Control | 1.0 | - |
| Treated | 0.6 | < 0.05 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on cancer cells.[4][5][6]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][6]
Protocol 2: RNA Extraction, Reverse Transcription, and Quantitative PCR (qPCR)
This protocol details the quantification of gene expression changes in cells treated with this compound.[7][8][9][10]
Part A: Total RNA Extraction [7][9][10][11]
-
Cell Lysis: Seed cells in a 6-well plate and treat with this compound. After treatment, wash cells with PBS and lyse them directly in the well by adding 1 mL of a phenol-based reagent like TRIzol.
-
Phase Separation: Transfer the lysate to a microfuge tube, add chloroform, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube, add isopropanol, and centrifuge to precipitate the RNA.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.
-
Quantification: Determine RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
Part B: cDNA Synthesis (Reverse Transcription) [8][11]
-
DNase Treatment (Optional but Recommended): Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription Reaction: In a PCR tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, dNTPs, and reverse transcriptase enzyme in the appropriate reaction buffer.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
Part C: Quantitative PCR (qPCR) [8][9][10]
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the gene of interest, and RNase-free water.
-
Cycling Conditions: Perform qPCR using a real-time PCR system with cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Mandatory Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Proposed p53-MDM2 signaling pathway modulated by this compound.[12][13]
Discussion of Potential Signaling Pathways
Ganoderic acids and other triterpenoids from Ganoderma have been reported to influence several key signaling pathways implicated in cancer progression.[14] Based on existing literature for similar compounds, this compound may exert its effects through pathways such as:
-
p53-MDM2 Pathway: Ganoderic acid A has been shown to induce apoptosis by regulating the p53 signaling pathway, potentially by inhibiting the interaction between p53 and its negative regulator MDM2.[12][13] This leads to the upregulation of pro-apoptotic genes like Bax and the cell cycle inhibitor p21, while downregulating the anti-apoptotic gene Bcl-2.
-
JAK/STAT Pathway: Some studies have indicated that ganoderic acids can inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[6][15]
-
NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Ganoderic acids have been found to suppress the activation of NF-κB, leading to a decrease in the expression of inflammatory cytokines and pro-survival genes.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Triterpenoids from Ganoderma have been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[14]
Further investigation into these pathways through techniques like western blotting for key protein expression and phosphorylation status will provide a more comprehensive understanding of the molecular mechanisms of this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Total RNA Extraction, RT and Quantitative PCR From Cell Cultures [bio-protocol.org]
- 8. mcgill.ca [mcgill.ca]
- 9. surgery.pitt.edu [surgery.pitt.edu]
- 10. RNA extraction and quantitative real-time PCR (qPCR) [bio-protocol.org]
- 11. RNA isolation and reverse transcription [abcam.com]
- 12. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. e-century.us [e-century.us]
Application Notes and Protocols for Triterpenoids from Ganoderma lucidum in Kinase Inhibition Assays
Disclaimer: Direct experimental data on the use of "Methyl ganoderenate D" in kinase inhibition assays is not currently available in the public domain. The following application notes and protocols are based on published research on triterpenoid-enriched extracts and other specific ganoderic acids isolated from Ganoderma lucidum. These protocols are intended to serve as a guideline for researchers investigating the potential kinase inhibitory activities of related compounds, including this compound.
Introduction
Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum have garnered significant interest for their potential therapeutic properties, including anti-cancer effects. Several studies have indicated that the biological activities of these compounds are, in part, mediated through the modulation of various protein kinase signaling pathways critical to cell growth, proliferation, and survival. This document provides an overview of the known effects of Ganoderma lucidum triterpenoids on specific kinase pathways and offers generalized protocols for assessing their inhibitory potential.
Known Kinase Targets of Ganoderma lucidum Triterpenoids
Research has shown that triterpenoid extracts and specific ganoderic acids from Ganoderma lucidum can modulate the activity of several key kinases and signaling pathways. A summary of these findings is presented below.
| Compound/Extract | Target Kinase/Pathway | Observed Effect | Cell Line/Model |
| Triterpene-enriched extracts | Protein Kinase C (PKC) | Suppression of activity | Human hepatoma Huh-7 cells |
| Triterpene-enriched extracts | Mitogen-Activated Protein Kinases (JNK, p38) | Activation | Human hepatoma Huh-7 cells |
| G. lucidum triterpene extract (GLT) | p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Inhibition of phosphorylation | Human colon cancer cells HT-29 |
| Ganoderic acid A | Janus Kinase 2 (JAK2)/STAT3 Pathway | Inhibition of JAK2 phosphorylation and downstream STAT3 activation | Human breast cancer MDA-MB-231 cells |
| Ganoderic acid A | PI3K/Akt Pathway | Inactivation of the pathway | Pulmonary artery smooth muscle cells |
Experimental Protocols
The following are generalized protocols for in vitro kinase inhibition assays that can be adapted for testing "this compound" or other triterpenoids.
Protocol 1: General In Vitro Kinase Inhibition Assay (e.g., for PKC, p38 MAPK, JAK2, PI3K)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PKC, p38α, JAK2, PI3K)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (specific to the kinase)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid solvent effects.
-
Assay Reaction Setup:
-
To each well of a 96-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).
-
Add the purified kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Measure the remaining ATP (for luminescence-based assays) or the amount of phosphorylated substrate (for fluorescence or absorbance-based assays) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Western Blot Analysis for Inhibition of Kinase Phosphorylation in Cells
This protocol is used to assess the effect of a test compound on the phosphorylation status of a target kinase within a cellular context.
Materials:
-
Cultured cells known to express the target kinase pathway (e.g., HT-29, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time. Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of phosphorylated kinase in treated versus untreated cells.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways known to be modulated by triterpenoids from Ganoderma lucidum.
Caption: PI3K/Akt pathway inhibition by Ganoderic Acid A.
Caption: Modulation of MAPK pathways by G. lucidum extracts.
Caption: JAK/STAT pathway inhibition by Ganoderic Acid A.
Experimental Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Application Notes and Protocols: Methyl Ganoderenate D as a Tool for Triterpenoid Bioactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D is a lanostane-type triterpenoid isolated from the medicinal mushrooms Ganoderma applanatum and Ganoderma lucidum[1][2][3][4]. As a member of the vast family of Ganoderma triterpenoids, it holds potential for various pharmacological activities, including anti-inflammatory and anti-cancer effects[2][3]. These properties are often attributed to the modulation of key cellular signaling pathways[5][6]. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the bioactivity of triterpenoids.
Data Presentation: Bioactivity of this compound and Related Triterpenoids
The following tables summarize the known quantitative data for this compound and provide context with data from other relevant Ganoderma triterpenoids.
Table 1: Kinase Inhibitory Activity of this compound and a Structurally Related Compound
| Compound | Target Kinase | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| This compound | CLK2 | 10 | 29.0 | - | [7] |
| This compound | CLK2 | 20 | 40.3 | - | [7] |
| Methyl ganoderate A | CLK1 | - | - | 8.79 | [7] |
| CLK2 | - | - | 0.69 | [7] | |
| CLK3 | - | - | >20 | [7] | |
| CLK4 | - | - | 10.75 | [7] | |
| DYRK1A | - | - | 9.06 | [7] | |
| DYRK2 | - | - | >20 | [7] |
Table 2: Anti-inflammatory and Cytotoxic Activities of Related Ganoderma Triterpenoids
| Compound/Extract | Bioactivity | Cell Line | IC50 | Reference |
| Ganoderterpene A | Nitric Oxide Inhibition | BV-2 | 7.15 µM | [8] |
| Ganoderic Acid C | Cytotoxicity | HeLa | 16.2 µg/mL | [1] |
| Ganoderic Acid A | Cytotoxicity | 95D | 23 µM/mL | [9] |
| Ganoderic Acid A | Cytotoxicity | HeLa | 14.7 µM/mL | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the bioactivity of this compound are provided below. These protocols are based on established methods for studying Ganoderma triterpenoids.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for determining the inhibitory effect of this compound on kinases such as CDC2-like kinase 2 (CLK2).
Objective: To quantify the enzymatic activity of a kinase in the presence of an inhibitor.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.
Materials:
-
This compound
-
Recombinant human CLK2 enzyme
-
Substrate for CLK2
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer containing the CLK2 enzyme to each well of the plate.
-
Add 2.5 µL of this compound at various concentrations (or DMSO for the control).
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This protocol assesses the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the effect of this compound on NO production in RAW 264.7 macrophage cells.
Principle: The Griess test measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant. A reduction in nitrite levels indicates an anti-inflammatory effect.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition by this compound.
Anti-cancer Activity: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol determines the ability of this compound to induce apoptosis in cancer cells.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, HepG2)
-
Appropriate cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many Ganoderma triterpenoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways. This diagram illustrates the proposed mechanism for this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Diagram 2: Proposed Pro-Apoptotic Signaling Pathway in Cancer Cells
Inhibition of kinases like CLK2 can disrupt splicing of anti-apoptotic proteins and activate apoptosis. This diagram outlines a potential pro-apoptotic mechanism for this compound.
Caption: Proposed mechanism of apoptosis induction by this compound.
Diagram 3: General Experimental Workflow for Bioactivity Screening
This diagram provides a logical workflow for the initial screening of this compound's bioactivity.
Caption: Workflow for evaluating the bioactivity of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mycosphere.org [mycosphere.org]
- 3. worldscientific.com [worldscientific.com]
- 4. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Methyl Ganoderenate D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderenate D is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species, including ganoderic acids, are recognized for a wide array of pharmacological activities, such as anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting in vitro and in vivo pharmacokinetic studies of this compound.
The protocols outlined below are designed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for determining its bioavailability, half-life, clearance, and potential for drug-drug interactions.[3] The data generated from these experiments will be critical for dose selection and predicting the compound's behavior in humans.
Experimental Protocols
In Vitro ADME Studies
In vitro ADME assays are fundamental in early drug discovery to evaluate the pharmacokinetic properties of a compound.[3] These assays provide insights into a compound's potential for oral absorption, metabolic stability, and interaction with plasma proteins.
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs.[4][5]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[4]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer Yellow.[4]
-
Permeability Assay:
-
The transport buffer is added to both the apical (A) and basolateral (B) sides of the Transwell insert.
-
This compound (e.g., at a final concentration of 10 µM) is added to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).[5]
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of this compound in the collected samples is quantified by a validated LC-MS/MS method.[6][7]
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[4]
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[2][8][9]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing rat or human liver microsomes, a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.[9]
-
Incubation: this compound (e.g., at a final concentration of 1 µM) is added to the pre-warmed reaction mixture to initiate the reaction.[2]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The remaining concentration of this compound is determined by LC-MS/MS.
-
Data Analysis: The metabolic stability is determined by plotting the natural logarithm of the percentage of remaining this compound against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.[1][10] The rapid equilibrium dialysis (RED) method is commonly used.[1]
Protocol:
-
Compound Spiking: this compound is spiked into plasma (human or rat) at a defined concentration (e.g., 2 µM).[1]
-
Equilibrium Dialysis: The spiked plasma is added to one chamber of a RED device, and dialysis buffer is added to the other chamber, separated by a semipermeable membrane.[1]
-
Incubation: The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.
-
Quantification: The concentration of this compound in both fractions is measured by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding (%PPB) is calculated as: %PPB = [ (Total concentration - Unbound concentration) / Total concentration ] * 100
In Vivo Pharmacokinetic Study in Rats
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[11][12]
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[12]
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound (e.g., 5 mg/kg) is administered via the tail vein to determine its clearance and volume of distribution.
-
Oral (PO) Administration: A single dose of this compound (e.g., 50 mg/kg) is administered by oral gavage to determine its oral bioavailability.[13]
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into heparinized tubes.[11]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[11]
-
Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile, followed by centrifugation.[12]
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated UPLC-MS/MS method.[14]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Data Presentation
All quantitative data from the pharmacokinetic studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Assay | Result |
| Permeability | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | |
| Caco-2 Papp (B-A) (10⁻⁶ cm/s) | ||
| Efflux Ratio (Papp B-A / Papp A-B) | ||
| Metabolic Stability | Liver Microsomes t1/2 (min) | |
| Intrinsic Clearance (µL/min/mg protein) | ||
| Plasma Protein Binding | Human Plasma (% Bound) | |
| Rat Plasma (% Bound) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (5 mg/kg) | PO Administration (50 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀-t (ngh/mL) | ||
| AUC₀-∞ (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for pharmacokinetic studies.
Potential Signaling Pathway Modulation
Ganoderma triterpenoids have been reported to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[15][16]
Caption: Potential modulation of NF-κB and MAPK pathways.
References
- 1. enamine.net [enamine.net]
- 2. mercell.com [mercell.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 11. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Application Notes and Protocols: Synergistic Antitumor Effects of Ganoderma-Derived Triterpenoids in Combination with Chemotherapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ganoderma lucidum, a well-known medicinal mushroom, is a rich source of bioactive triterpenoids, including a diverse array of ganoderic acids. While preclinical studies have established the anticancer properties of these compounds, recent research has focused on their potential to enhance the efficacy of conventional chemotherapeutic agents when used in combination. This document provides an overview of the synergistic interactions observed between Ganoderma-derived triterpenoids and other therapeutic agents, along with detailed protocols for investigating these effects. The primary focus is on the synergistic effects with doxorubicin and platinum-based drugs, and the underlying molecular mechanisms involving key signaling pathways.
I. Synergistic Combinations and Quantitative Data
Ganoderma-derived triterpenoids have demonstrated synergistic or additive effects when combined with several standard chemotherapeutic drugs. These combinations often lead to enhanced cytotoxicity in cancer cells, allowing for potential dose reduction of the conventional drug and mitigating associated toxicities.
Table 1: Synergistic Effects of Ganoderma Triterpenoids in Combination with Doxorubicin
| Cell Line | Ganoderma Component | Doxorubicin (DOX) Concentration | Observation | Reference |
| HeLa | Ganoderma triterpenes (GTS) | Varied | Synergistic interaction, enhanced ROS production, and apoptosis. | [1] |
| HeLa | Lucidenic acid N (LCN) | Varied | Synergistic interaction with DOX. | [1] |
| KB-A-1/Dox (multidrug-resistant) | Ganoderic acid Me (GA-Me) | 5 µg/mL | Reversal of multidrug resistance, increased intracellular DOX accumulation. | [2] |
Table 2: Synergistic Effects of Ganoderma Triterpenoids/Extracts with Other Chemotherapeutic Agents
| Cell Line | Ganoderma Component | Combination Agent | Key Findings | Reference |
| Breast Cancer Cells | Ganoderma lucidum extract (GLE) | Carboplatin | Sensitized cells to carboplatin, inactivated ATR/Chk1 and ATM/Chk2 pathways. | [3] |
| A549 (Lung Cancer) | Ganoderma lucidum triterpenoids (GLTs) | Gefitinib | IC50 of GLTs: 14.38 ± 0.29 mg/L. Combination showed a tumor inhibition rate of 51.54% in vivo. | [4] |
| MDA-MB-231 (Breast Cancer) | Ganoderic acid A (GA-A) | AG490 (JAK2/STAT3 inhibitor) | Combination further decreased cell viability compared to single agents. | [5] |
II. Signaling Pathways Modulated by Combination Therapy
The synergistic effects of Ganoderma triterpenoids with chemotherapeutic agents are often attributed to the modulation of multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
A. DNA Damage Response (DDR) Pathway
In combination with DNA-damaging agents like carboplatin, Ganoderma lucidum extract (GLE) has been shown to inactivate key players in the DDR pathway.[3]
Caption: Inhibition of the DDR pathway by GLE.
B. JAK2/STAT3 Signaling Pathway
Ganoderic acid A (GA-A) has been identified as an inhibitor of the JAK2/STAT3 pathway. Its combination with a known JAK2/STAT3 inhibitor, AG490, leads to enhanced anticancer effects in breast cancer cells.[5]
Caption: Synergistic inhibition of the JAK2/STAT3 pathway.
C. p53-MDM2 Interaction Pathway
Derivatives of Ganoderic acid A have been shown to induce apoptosis by regulating the p53 signaling pathway, potentially by inhibiting the interaction between MDM2 and p53.[6]
Caption: Regulation of the p53-MDM2 pathway.
III. Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for assessing the synergistic effects of Ganoderma-derived triterpenoids with other therapeutic agents.
A. Cell Viability and Synergy Assessment
This protocol outlines the steps to determine the cytotoxicity of individual and combined treatments and to quantify their synergistic interactions.
Caption: Workflow for cell viability and synergy analysis.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of the Ganoderma triterpenoid (e.g., Ganoderic Acid A) and the chemotherapeutic agent (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO).
-
Treatment:
-
Single Agent: Treat cells with a series of dilutions of each agent alone to determine their individual dose-response curves and IC50 values.
-
Combination: Treat cells with a combination of the two agents at a constant, non-toxic ratio.
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value for each agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[7]
-
B. Apoptosis Assay by Flow Cytometry
This protocol is for quantifying the induction of apoptosis in cells treated with the combination therapy.
Protocol:
-
Cell Treatment: Treat cells with the Ganoderma triterpenoid, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values). Include an untreated control.
-
Incubation: Incubate the cells for a suitable duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
C. Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of the combination treatment on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ATM, ATM, p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Concluding Remarks
The combination of Ganoderma-derived triterpenoids with conventional chemotherapeutic agents represents a promising strategy to enhance antitumor efficacy and overcome drug resistance. The data presented in these application notes highlight the synergistic potential of these combinations, which is often mediated through the modulation of critical cellular signaling pathways. The provided protocols offer a framework for researchers to further investigate these synergistic interactions and elucidate their underlying mechanisms, paving the way for the development of more effective and less toxic cancer therapies. Further in vivo studies are warranted to validate these preclinical findings.
References
- 1. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid Me improves the sensitivity of multidrug resistant KB-A-1/Dox cells to doxorubicin | Semantic Scholar [semanticscholar.org]
- 3. Ganoderma lucidum enhances carboplatin chemotherapy effect by inhibiting the DNA damage response pathway and stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderma triterpenoids attenuate tumour angiogenesis in lung cancer tumour-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Methyl ganoderenate D" solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Methyl ganoderenate D in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Currently, there is no specific quantitative data available for the water solubility of this compound.[1] However, it is generally considered to have low aqueous solubility, often less than 1 mg/mL.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most applications, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound at concentrations such as 5 mM, 10 mM, or 20 mM.[2] Other potential solvents include pyridine, methanol, and ethanol.[3]
Q3: How should I store the stock solution of this compound?
A3: Once the stock solution is prepared, it should be aliquoted into smaller, routine usage volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: Can this compound be dissolved directly in water?
A4: While some products with high aqueous solubility can be dissolved directly in water, this is generally not the case for this compound due to its low water solubility.[2]
Troubleshooting Guide for Aqueous Solutions
This guide addresses common issues encountered when preparing aqueous solutions of this compound for experimental use.
Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: The low aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic solvent (DMSO) is significantly lowered.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Detailed Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment. If precipitation still occurs, proceed to the next step.
-
Use Solubilizing Excipients: For compounds with low water solubility like this compound, using excipients can enhance solubility.[2] Test the formulations suggested in the table below. It is advisable to test these formulations with a small amount of the compound first to avoid significant loss of your sample.[2]
-
Formulation Strategies for In Vivo and In Vitro Use
For experiments requiring the administration of this compound, particularly for oral formulations, several strategies can be employed to improve its suspension and delivery.
| Formulation Type | Components | Notes |
| Oral Formulation 1 | 0.5% Carboxymethyl cellulose (CMC) Na | Suspension |
| Oral Formulation 2 | 10% Solutol® | |
| Oral Formulation 3 | PEG400 | Solution |
| Oral Formulation 4 | 0.2% Carboxymethyl cellulose | Suspension |
| Oral Formulation 5 | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Suspension |
| Oral Formulation 6 | Mixing with food powders | |
| Stock Solution | DMSO | Prepare high concentration stocks (e.g., 5-20 mM) |
Table adapted from InvivoChem[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
-
Calculate Required Mass: The molecular weight of this compound is approximately 526.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 526.7 g/mol = 0.005267 g = 5.267 mg
-
-
Weighing: Accurately weigh out 5.267 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2]
Protocol 2: Preparation of a Working Suspension using Carboxymethyl Cellulose (CMC)
This protocol provides an example of preparing a 2.5 mg/mL working suspension for in vivo studies.[2]
-
Prepare 0.5% CMC Na Solution:
-
Weigh 0.5 g of sodium carboxymethyl cellulose (CMC Na).
-
Dissolve it in 100 mL of distilled water (ddH₂O) to obtain a clear solution.
-
-
Prepare the Suspension:
-
Weigh 250 mg of this compound.
-
Add the powder to the 100 mL of 0.5% CMC Na solution.
-
Vortex or sonicate the mixture to ensure a uniform suspension. This will result in a 2.5 mg/mL suspension ready for use in animal studies.[2]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for utilizing this compound in a typical in vitro cell-based assay, from solubilization to data analysis.
Caption: General experimental workflow for in vitro studies.
References
Technical Support Center: Optimizing "Methyl Ganoderenate D" Dosage for In Vitro Studies
Disclaimer: Specific in vitro studies and optimized dosage information for "Methyl ganoderenate D" are limited in publicly available scientific literature. The following guidance is based on research conducted on closely related ganoderic acids and methyl esters isolated from Ganoderma lucidum. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in in vitro experiments?
A1: For initial screening, a concentration range of 1-100 µM is recommended. This range is based on the observed bioactive concentrations of other ganoderic acids. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: this compound, like other triterpenoids, is expected to have low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it with cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q3: What are the expected biological activities of this compound?
A3: Based on studies of related ganoderic acids, this compound is anticipated to exhibit anti-inflammatory and anti-cancer properties. These effects may be mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Q4: How stable is this compound in cell culture medium?
A4: The stability of this compound in cell culture medium has not been specifically reported. However, some natural compounds can be unstable in aqueous environments. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment. To assess stability, you can incubate the compound in the medium for the duration of your experiment and then analyze its integrity using methods like HPLC.
Troubleshooting Guide
Issue 1: No significant biological effect is observed at the tested concentrations.
-
Possible Cause: The concentration of this compound may be too low.
-
Solution: Increase the concentration range in your dose-response experiment. Based on data for other ganoderic acids, some effects may only be apparent at higher concentrations (e-g., above 50 µM).
-
-
Possible Cause: The compound may have degraded in the culture medium.
-
Solution: Prepare fresh dilutions for each experiment and minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
-
-
Possible Cause: The chosen cell line may not be sensitive to this compound.
-
Solution: If possible, test the compound on a different cell line that has been reported to be responsive to other ganoderic acids (e.g., various cancer cell lines).
-
Issue 2: High levels of cytotoxicity are observed, even at low concentrations.
-
Possible Cause: The final concentration of the solvent (DMSO) may be too high.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is kept at a low, non-toxic level (ideally ≤ 0.1%, but not exceeding 0.5%).
-
-
Possible Cause: The compound itself is highly cytotoxic to the specific cell line being used.
-
Solution: Lower the concentration range for your experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and select non-toxic concentrations for your functional assays.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density or cell health.
-
Solution: Standardize your cell culture protocols, ensuring consistent cell numbers and viability for each experiment.
-
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C and protect them from light.
-
Data Presentation
Table 1: Reported Bioactive Concentrations of Various Ganoderic Acids (for reference)
| Ganoderic Acid/Derivative | Cell Line(s) | Observed Effect | Effective Concentration Range (µM) |
| Ganoderic Acid T | HCT-116, 95-D | Inhibition of cell migration and invasion | 20 - 80 |
| Ganoderic Acid A | Dopaminergic neurons | Neuroprotection against apoptosis | 10 - 50 |
| Ganoderic Acid F, T, Ganoderiol D | Various cancer cells | Cytotoxic effects | Not specified |
| Ganoderic Acid Y, U, X, W, V | Hepatoma cells | Cytotoxic effects | Not specified |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Wound Healing (Scratch) Assay
This protocol is used to evaluate the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing a non-toxic concentration of this compound (determined from the MTT assay). Also, include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the 0-hour time point.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: Hypothesized modulation of the mTOR signaling pathway.
Common challenges in the extraction and purification of "Methyl ganoderenate D"
Welcome to the technical support center for the extraction and purification of Methyl ganoderenate D. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the extraction and purification of this compound from Ganoderma lucidum.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient Cell Wall Disruption: The rigid cell walls of Ganoderma lucidum may not be sufficiently broken down. 2. Inappropriate Solvent Choice: The solvent may not be optimal for extracting triterpenoids. 3. Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. 4. Poor Quality of Raw Material: The Ganoderma lucidum fruiting bodies may have a naturally low concentration of ganoderic acids. | 1. Pre-treatment of Raw Material: Ensure the fruiting bodies are thoroughly dried and finely powdered to increase the surface area for solvent penetration. 2. Solvent Selection: Use high-purity ethanol (95-100%) or methanol, which are effective for extracting triterpenoids.[1][2] 3. Optimize Extraction Conditions: - Temperature: Maintain a temperature between 60-80°C.[1] - Time: Extend the extraction time to 2-6 hours.[1] - Solvent-to-Solid Ratio: Use a higher solvent-to-solid ratio, for example, 1:20 (w/v). - Agitation: Ensure continuous stirring during extraction. 4. Consider Advanced Extraction Techniques: Ultrasound-Assisted Extraction (UAE) can significantly improve yield and reduce extraction time. |
| Low Purity of this compound after Initial Purification | 1. Presence of Numerous Structurally Similar Triterpenoids: Ganoderma lucidum contains a complex mixture of over 140 triterpenoids, many of which have similar polarities.[1][2] 2. Co-elution during Chromatography: Inadequate separation on the chromatography column. 3. Contamination with Other Compounds: The crude extract contains polysaccharides, fatty acids, and other metabolites. | 1. Multi-Step Purification: A single purification step is often insufficient. A combination of techniques is necessary. - Liquid-Liquid Extraction: Use ethyl acetate to partition and enrich the acidic triterpenoid fraction. - Column Chromatography: Employ a multi-column strategy. Start with silica gel chromatography using a gradient elution (e.g., chloroform/acetone), followed by a Sephadex LH-20 column.[1] 2. Optimize HPLC Conditions: For final purification, use a reversed-phase C18 column with a carefully optimized gradient mobile phase (e.g., acetonitrile and aqueous acetic acid).[1] 3. Recrystallization: After column chromatography, recrystallize the fraction containing this compound from methanol to achieve high purity. |
| Degradation of Target Compound | 1. High Temperatures: Prolonged exposure to high temperatures during extraction and solvent evaporation can lead to degradation. 2. Harsh pH Conditions: Strongly acidic or basic conditions can alter the chemical structure. | 1. Temperature Control: Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature below 50°C. 2. pH Neutrality: Maintain a neutral pH during the extraction and purification steps unless a specific pH is required for separation, in which case exposure time should be minimized. |
| Difficulty in Separating this compound from Other Isomers/Analogs | 1. Similar Physicochemical Properties: this compound and other ganoderic acids often have very similar polarities and molecular weights. | 1. High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column. 2. Gradient Elution Optimization: Carefully optimize the gradient slope of the mobile phase to improve the resolution between closely eluting peaks. 3. Recrystallization: Repeated recrystallization of the enriched fraction may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Ethanol (95-100%) and methanol are the most commonly used and effective solvents for the extraction of triterpenoids, including this compound, from Ganoderma lucidum.[1][2]
Q2: What are the typical yields for triterpenoid-enriched fractions from Ganoderma lucidum?
A2: The yield of triterpenoid-enriched fractions can vary depending on the extraction method and the quality of the raw material. Generally, yields are in the lower single-digit percentages of the dry weight of the mushroom. For instance, a triterpenoid-enriched fraction (TEF) was obtained with a yield of 0.84% w/w.
Q3: How can I improve the efficiency of my extraction process?
A3: To improve efficiency, consider using Ultrasound-Assisted Extraction (UAE). This technique can reduce extraction times from hours to minutes and often results in a higher yield of total triterpenoids compared to conventional solvent extraction.
Q4: What is a typical multi-step purification protocol for this compound?
A4: A common workflow involves:
-
Crude Extraction: With 95% ethanol.
-
Liquid-Liquid Partitioning: With ethyl acetate to isolate the acidic triterpenoid fraction.
-
Silica Gel Column Chromatography: Using a gradient of chloroform and acetone.
-
Sephadex LH-20 Column Chromatography: For further separation.
-
Preparative HPLC: On a C18 column for final purification.
-
Recrystallization: From methanol to obtain the pure compound.
Q5: How can I confirm the identity and purity of my isolated this compound?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single peak at the correct retention time.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the extraction of ganoderic acids, the class of compounds to which this compound belongs.
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction |
| Solvent | Ethanol (80-100%), Methanol | Aqueous Ethanol (50-95%) |
| Temperature | 60-80°C[1] | 30-80°C |
| Time | 2-6 hours[1] | 5-100 minutes |
| Typical Yield (Total Triterpenoids) | ~0.84% w/w (Triterpenoid Enriched Fraction) | 0.38% - 0.97% |
Experimental Protocols
Protocol 1: Ethanol-Based Solvent Extraction of Triterpenoids
-
Preparation: Dry the fruiting bodies of Ganoderma lucidum at 60°C and grind them into a fine powder.
-
Extraction:
-
Suspend the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Heat the mixture to 60°C for 2-6 hours with continuous stirring.
-
-
Filtration:
-
Filter the mixture through an 8-layer gauze to collect the supernatant.
-
Centrifuge the supernatant at 5000 x g for 20 minutes at 4°C to remove fine particles.
-
-
Repeat Extraction: Repeat the extraction process on the residue two more times to maximize the yield.
-
Concentration: Combine all supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Drying: Freeze-dry the concentrated extract to obtain the crude triterpenoid powder.
Protocol 2: Purification of Crude Triterpenoid Extract
-
Liquid-Liquid Extraction:
-
Dissolve the crude extract in water and perform a liquid-liquid extraction with ethyl acetate.
-
The acidic triterpenoids will partition into the ethyl acetate layer.
-
-
Concentration: Evaporate the ethyl acetate layer under reduced pressure to obtain the acidic ethyl acetate soluble material (AESM).
-
Silica Gel Column Chromatography:
-
Apply the AESM to a silica gel column.
-
Elute with a gradient system, such as chloroform/acetone, to separate different fractions.
-
-
Sephadex LH-20 Column Chromatography:
-
Apply the triterpenoid-rich fractions to a Sephadex LH-20 column.
-
Elute with a methanol-water solution (e.g., 51% methanol).
-
-
Recrystallization: Recrystallize the fraction containing this compound from methanol to achieve a purity of >97.5%.
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Ganoderma triterpenoids are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. While the specific mechanism for this compound is not fully elucidated, a plausible pathway is proposed below.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.
References
Improving the bioavailability of "Methyl ganoderenate D" for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl ganoderenate D. Our goal is to help you overcome challenges related to its bioavailability for successful in vivo research.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor efficacy of this compound in my animal models despite using a high dose?
A1: The primary reason for poor in vivo efficacy of this compound, a triterpenoid, is likely its low oral bioavailability. Like many terpenoids, it is a hydrophobic molecule with very poor water solubility.[1] This leads to limited dissolution in the gastrointestinal tract, poor absorption into the bloodstream, and consequently, insufficient concentration at the target site to elicit a therapeutic effect.[1] Simply increasing the dose of the raw compound may not lead to a proportional increase in systemic exposure.
Q2: What are the main challenges associated with the oral delivery of this compound?
A2: The main challenges stem from its physicochemical properties:
-
Low Aqueous Solubility: As a lipophilic compound, it does not readily dissolve in the aqueous environment of the gut.
-
Limited Permeability: Its molecular characteristics might hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: While not explicitly documented for this compound, many compounds of this class are subject to extensive metabolism in the liver after absorption, which reduces the amount of active compound reaching systemic circulation.
Q3: What are the recommended starting points for formulating this compound for oral administration in animal studies?
A3: For preliminary studies, you can start with simple suspension or solution formulations. However, for improved bioavailability, more advanced formulations are recommended. Here are some common approaches:
-
Suspensions: Suspending the compound in an aqueous vehicle with a suspending agent like 0.5% sodium carboxymethyl cellulose (CMC-Na).
-
Solutions in Co-solvents: Dissolving the compound in a mixture of solvents. A common combination is DMSO, PEG400, and saline.
-
Lipid-Based Formulations: Nanoemulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS) have shown great promise in enhancing the oral bioavailability of poorly soluble compounds.[2] These formulations can increase solubility, protect the drug from degradation, and improve absorption.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Compound crashes out of solution during dosing. | The formulation is not stable, or the solubility limit has been exceeded. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400).- Use a surfactant like Tween 80 to improve stability.- Consider formulating as a nanoemulsion for better stability and smaller particle size. |
| High variability in plasma concentrations between animals. | Inconsistent dosing, instability of the formulation, or food effects. | - Ensure the formulation is homogenous before each administration.- For oral gavage, ensure consistent technique.- Administer the compound at a consistent time relative to feeding, as food can significantly impact the absorption of lipophilic drugs.[3] |
| Low or undetectable plasma concentrations of this compound. | Poor absorption from the gut due to low solubility. | - Switch to a bioavailability-enhancing formulation such as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS).[2]- These formulations create a larger surface area for absorption and can bypass some of the barriers to absorption. |
| Difficulty in quantifying this compound in plasma samples. | The analytical method is not sensitive enough, or there is significant matrix interference. | - Develop a sensitive UPLC-MS/MS method for quantification.[4][5]- Optimize the sample preparation to remove interfering substances. This may involve liquid-liquid extraction or solid-phase extraction.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion for Oral Gavage
This protocol is adapted from methodologies for preparing terpenoid nanoemulsions.[1][2][6]
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (e.g., caprylic/capric triglyceride)
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
Vortex mixer
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Oil Phase Preparation: Dissolve a known amount of this compound into the MCT oil. Gently warm and vortex if necessary to ensure complete dissolution. The concentration will depend on the desired final dose.
-
Aqueous Phase Preparation: Prepare the aqueous phase by adding Polysorbate 80 to deionized water. A common ratio is 80:20 for the surfactant to oil phase.[2]
-
Pre-emulsion Formation: Slowly add the oil phase containing this compound to the aqueous phase while continuously stirring.
-
Homogenization:
-
Subject the pre-emulsion to high-shear stirring.
-
Subsequently, process the mixture through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with a small, uniform particle size is obtained.[6] Alternatively, use a probe sonicator, ensuring the sample is kept on ice to prevent degradation.
-
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure stability and quality.
Protocol 2: Quantification of this compound in Plasma using UPLC-MS/MS
This protocol is a general guideline based on established methods for quantifying small molecules in biological matrices.[7][8]
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions: These will need to be optimized specifically for this compound and the chosen internal standard.
Quantitative Data Summary
The following table provides a template for summarizing pharmacokinetic data from a comparative in vivo study. The values are hypothetical and for illustrative purposes only. A study comparing a simple suspension to a nanoemulsion formulation would be designed to generate such data.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| 0.5% CMC-Na Suspension | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 (Reference) |
| Nanoemulsion | 50 | 750 ± 150 | 1.5 ± 0.5 | 3600 ± 550 | 600 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Visualizations
Caption: Workflow for improving and evaluating the bioavailability of this compound.
Caption: Potential inhibitory effect on the mTOR signaling pathway by triterpenoids.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Influence of Terpene Type on the Release from an O/W Nanoemulsion: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of Single-Dose Novel Oral Androgen 11β-Methyl-19-Nortestosterone-17β-Dodecylcarbonate in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoemulsion preparation [protocols.io]
- 7. diva-portal.org [diva-portal.org]
- 8. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in "Methyl Ganoderenate D" Bioassays
Welcome to the technical support center for "Methyl ganoderenate D" bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and to offer answers to frequently asked questions regarding inconsistencies that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-inflammatory effects of this compound between different batches of the compound. What could be the cause?
A1: Variability between batches of naturally derived compounds like this compound is a common challenge. Several factors can contribute to this:
-
Purity and Composition: The purity of this compound can differ from batch to batch. The presence of other co-extracted triterpenoids from Ganoderma lucidum can lead to synergistic or antagonistic effects, altering the observed bioactivity. It is crucial to obtain a certificate of analysis (CoA) for each batch and, if possible, perform analytical validation (e.g., via HPLC) to confirm purity and identity.
-
Extraction and Purification Methods: Variations in the extraction and purification protocols used by suppliers can result in different impurity profiles.
-
Compound Stability: this compound, like many triterpenoids, may be susceptible to degradation over time, especially with improper storage or repeated freeze-thaw cycles.
Q2: Our IC50 values for this compound in cytotoxicity assays on macrophage cell lines (RAW 264.7, THP-1) are inconsistent. What should we investigate?
A2: Inconsistent IC50 values in cell-based assays can stem from several sources:
-
Cell Health and Passage Number: The health, passage number, and confluency of your cell lines are critical. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds. It is recommended to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in the final cell number, which will affect the readout of viability assays like MTT or LDH. Ensure accurate and consistent cell counting and seeding.
-
Compound Solubility and Stability in Media: this compound is a hydrophobic molecule. Poor solubility in cell culture media can lead to precipitation and an inaccurate effective concentration. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in media. Also, consider the stability of the compound in the culture medium over the incubation period.
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence results. For example, compounds with antioxidant properties can interfere with tetrazolium-based assays (e.g., MTT). Consider using alternative methods like LDH release or cell counting to confirm results.
Q3: We are not seeing a consistent inhibitory effect of this compound on LPS-induced nitric oxide (NO) production in RAW 264.7 cells. What could be the problem?
A3: Inconsistent inhibition of NO production can be due to:
-
LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots and suppliers. It is essential to test each new lot of LPS to determine the optimal concentration for inducing a robust and reproducible NO production.
-
Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is crucial. Pre-incubation with the compound before LPS stimulation is a common practice to allow for cellular uptake and interaction with target pathways. Optimize the pre-incubation time for your specific experimental setup.
-
Cellular Activation State: The overall inflammatory response of the cells can be influenced by various factors, including serum components in the culture medium. Using a consistent and tested batch of fetal bovine serum (FBS) is important.
Q4: What is the expected mechanism of action for this compound in inhibiting inflammation, and how can I confirm this in my assays?
A4: While specific data for this compound is limited, based on studies of other Ganoderma triterpenoids and related compounds like methyl gallate, the anti-inflammatory effects are likely mediated through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[1][2]
-
NF-κB Pathway: this compound may inhibit the phosphorylation and subsequent degradation of IκBα, which would prevent the nuclear translocation of the p65 subunit of NF-κB. You can investigate this by performing Western blots for phosphorylated IκBα (p-IκBα), total IκBα, and nuclear/cytoplasmic fractionation to assess p65 translocation.
-
NLRP3 Inflammasome Pathway: this compound may directly or indirectly inhibit the assembly and activation of the NLRP3 inflammasome. This would lead to reduced cleavage of caspase-1 and subsequent maturation and secretion of IL-1β. This can be assessed by Western blotting for cleaved caspase-1 and measuring IL-1β levels in the cell culture supernatant by ELISA.
Troubleshooting Guides
Guide 1: Inconsistent Anti-Inflammatory Activity
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| High variability in inhibition of cytokine production (TNF-α, IL-6, IL-1β) or NO production. | Compound Solubility: this compound precipitating in the culture medium. | 1. Visually inspect the culture wells for any precipitate after adding the compound. 2. Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before diluting in culture medium. 3. Decrease the final concentration of the compound in the assay. 4. Consider using a solubility enhancer like cyclodextrin. | Consistent and dose-dependent inhibition of inflammatory markers. |
| Cellular Response Variability: Inconsistent cell health or activation state. | 1. Use cells from a narrow passage number range. 2. Standardize cell seeding density and ensure even distribution. 3. Use a single, pre-tested lot of FBS for all experiments. 4. Perform a cell viability assay in parallel to ensure the observed effects are not due to cytotoxicity. | Reduced well-to-well and experiment-to-experiment variability. | |
| Reagent Variability: Inconsistent potency of LPS or other activators. | 1. Test each new lot of LPS to determine its EC50 for inducing the desired inflammatory response. 2. Prepare fresh dilutions of activators for each experiment. | A consistent and robust inflammatory response in control wells. |
Guide 2: Inconsistent Cytotoxicity Results
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable IC50 values for this compound. | Solvent (DMSO) Toxicity: High final concentrations of DMSO in the culture medium can cause cytotoxicity. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. 2. Include a vehicle control (media with the same final DMSO concentration without the compound) in every experiment. | Minimal cytotoxicity in the vehicle control wells. |
| Assay Interference: The compound may interfere with the assay chemistry (e.g., MTT reduction). | 1. Run a cell-free assay to check for direct reduction of MTT by this compound. 2. Use an alternative cytotoxicity assay, such as LDH release or a live/dead cell stain. | Consistent IC50 values across different assay platforms. | |
| Compound Instability: Degradation of the compound in stock solutions or culture medium. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions in small, single-use aliquots at -80°C. 3. Perform a time-course experiment to assess the stability of the compound in culture medium. | More reproducible IC50 values over time. |
Quantitative Data Summary
Note: Specific quantitative data for this compound is limited in the available literature. The following tables provide data for closely related Ganoderma triterpenoids and other relevant compounds to serve as a reference point for expected activity ranges.
Table 1: Anti-Inflammatory Activity of Related Compounds
| Compound | Assay | Cell Line | Activator | IC50 / Effect |
| Ganoderic Acid A | Nitric Oxide Production | RAW 264.7 | LPS | IC50 ≈ 20-50 µM |
| Methyl Gallate [2] | IL-1β Secretion | BMDMs | Nigericin | Significant inhibition at 10 µM |
| Ganoderic Acid D [3] | Senescence-Associated β-galactosidase | hAMSCs | H₂O₂ | Significant reduction at 10 µM |
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | Assay | IC50 |
| Ganoderic Acid A [4] | GBC-SD (Gallbladder Cancer) | CCK-8 | IC50 ≈ 60-80 µM |
| Parthenin Analog (P19) [5] | THP-1 (Leukemia) | MTT | IC50 = 3.0 ± 0.4 µM |
| TEGDMA [6] | THP-1 (Monocytes) | Light Microscopy | Cytotoxic effects at 4 mM and 8 mM |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (ensure the final DMSO concentration is ≤ 0.1%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
LPS Stimulation: Add 100 µL of culture medium containing LPS (final concentration of 1 µg/mL) to each well. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed RAW 264.7 or THP-1 cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere/stabilize for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot for NF-κB and NLRP3 Inflammasome Pathways
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-cleaved caspase-1, anti-NLRP3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: General experimental workflow for bioassays with this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibition of the NLRP3 inflammasome pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | NLRP3 oligomerizes via NACHT domains [reactome.org]
- 3. Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of HPLC Gradients for Ganoderic Acid Separation
Welcome to the technical support center for the chromatographic analysis of Ganoderma triterpenoids. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of complex mixtures of ganoderic acids, such as Methyl ganoderenate D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and other related ganoderic acids?
A: The main challenge is achieving baseline separation of numerous structurally similar isomers and related compounds.[1] Triterpenoids from Ganoderma are a diverse group of relatively non-polar compounds that often results in co-elution.[1] Furthermore, many triterpenoids lack strong ultraviolet (UV) absorption groups, which can lead to poor sensitivity and detection limits in routine HPLC analysis.[2]
Q2: Which type of HPLC column is most suitable for analyzing ganoderic acids?
A: Reversed-phase C18 columns are predominantly used for the separation of ganoderic acids.[3][4][5] Modern, end-capped C18 columns are recommended to minimize secondary interactions with residual silanol groups on the silica packing, which can cause peak tailing.[1] For higher efficiency and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) columns with smaller particle sizes (e.g., sub-2µm) are also effective.[2][6]
Q3: What are the most common mobile phases for separating this compound and other triterpenoids?
A: The most common mobile phases consist of a mixture of an organic solvent and acidified water. Typical combinations include:
-
Acetonitrile and water with an acid modifier like acetic acid or formic acid.[4][5][7]
-
Methanol and water with an acid modifier.[3]
-
Ethanol and aqueous acetic acid, which has been described as a "green" alternative.
Acidifying the mobile phase helps to suppress the ionization of the carboxylic acid groups on the ganoderic acids and residual silanol groups on the column, leading to sharper peaks and more reproducible retention times.[1]
Q4: Isocratic or gradient elution: Which is better for separating a complex mixture of ganoderic acids?
A: Gradient elution is strongly recommended.[7] Due to the complexity and wide polarity range of triterpenoids in a typical Ganoderma extract, isocratic elution often fails to resolve all compounds effectively. A gradient, where the concentration of the organic solvent is increased over the course of the run, allows for the separation of less polar compounds in a reasonable time while still providing good resolution for the more polar ones that elute earlier.[8]
Q5: How can I improve the detection of these compounds if they have weak UV absorbance?
A: While UV detection (typically between 240-254 nm) is common, its sensitivity can be limited.[5] For higher sensitivity and more confident identification, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful technique.[3][4][9] Electrospray ionization (ESI) is a common interface used for this purpose.[4] If derivatization is an option, it can be employed to introduce a chromophore or fluorophore to the triterpenoid structure, enhancing detection.[2]
Troubleshooting Guide
Problem 1: Poor Resolution or Co-eluting Peaks
-
Symptoms: Peaks are not baseline separated, making accurate quantification impossible. Multiple compounds may be hidden under a single broad peak.[1]
-
Possible Causes & Solutions:
-
Gradient is too steep: A rapid increase in the organic modifier concentration does not allow sufficient time for compounds with similar retention to separate.
-
Inappropriate Mobile Phase: The selectivity of the separation is highly dependent on the mobile phase composition.
-
Column Degradation: The stationary phase of the column may be degraded or contaminated after extensive use.[10]
-
Solution: Try flushing the column with a strong solvent. If resolution does not improve, the column may need to be replaced.[1] Using a guard column can help extend the life of the analytical column.
-
-
Problem 2: Peak Tailing
-
Symptoms: Peaks are asymmetrical with a "tail" extending from the back of the peak, which can interfere with the integration of subsequent peaks.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the triterpenoids.[1]
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.[1]
-
Solution: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing and broadening.[10]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Problem 3: Inconsistent Retention Times
-
Symptoms: The time at which a peak elutes varies between consecutive runs, making peak identification difficult.
-
Possible Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention time. A change of just 0.1 pH units can cause a significant shift.[3]
-
Solution: Prepare mobile phases carefully and consistently. Use a calibrated pH meter. Buffers can be used to prevent pH variations, but ensure they are soluble in the organic modifier to avoid precipitation.[6]
-
-
Temperature Fluctuations: Column temperature affects retention.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
-
Pump and Gradient Mixer Issues: Problems with the HPLC pump or gradient mixing system can lead to inaccurate mobile phase composition.[6]
-
Solution: Ensure the pump is properly maintained and that solvents are degassed to prevent air bubbles. Verify the gradient proportioning valve is functioning correctly.[3]
-
-
Data Presentation: Comparison of HPLC/UPLC Methods
The following table summarizes various chromatographic conditions reported for the separation of ganoderic acids.
| Parameter | Method 1 [ref: 6] | Method 2 [ref: 9] | Method 3 [ref: 10] | Method 4 [ref: 8] |
| Technique | HPLC-DAD-ESI-MSn | RP-HPLC | HPLC-PDA / LC-MS | RP-HPLC |
| Column | Zorbax SB-C18 | C18 Reverse-Phase | Phenomenex Luna C-18 (5 µm, 250 x 4.6 mm) | YWG-C18 (10 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.2% Acetic Acid in Water | 2% Acetic Acid in Water | 0.1% Acetic Acid in Water | Water/Acetic Acid (49.5:1) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Methanol (49.5) |
| Elution Type | Gradient | Gradient | Step Gradient | Isocratic |
| Gradient Program | Not specified in detail | Not specified in detail | 0-35 min (25-35% B), 35-45 min (35-45% B), 45-90 min (45-100% B) | N/A |
| Flow Rate | Not specified | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | DAD & ESI-MSn | UV at 252 nm | PDA (200-500 nm), APCI-MS | UV at 250 nm |
Experimental Protocols
Example Protocol: Gradient RP-HPLC for Ganoderic Acid Profiling
This protocol is a generalized example based on common methodologies for separating ganoderic acids like this compound.[4][5][7]
1. Sample Preparation:
-
Weigh 1.0 g of dried and powdered Ganoderma extract.
-
Extract with 50 mL of methanol or ethanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the remaining solid.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
2. Mobile Phase Preparation:
-
Mobile Phase A: Mix 999 mL of HPLC-grade water with 1 mL of formic acid (or 10 mL for 0.1% acetic acid) and degas thoroughly.
-
Mobile Phase B: Use 100% HPLC-grade acetonitrile and degas.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector at 252 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 75 25 35.0 65 35 45.0 55 45 90.0 0 100 95.0 0 100 96.0 75 25 | 105.0 | 75 | 25 |
Visualizations
References
- 1. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 8. NEMI Method Summary - D5315 [nemi.gov]
- 9. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to "Methyl Ganoderenate D" Treatment
Important Notice: As of November 2025, there is a significant lack of publicly available scientific literature detailing the specific effects of "Methyl ganoderenate D" on various cell lines. While this compound has been isolated from the medicinal mushroom Ganoderma lucidum, extensive research on its biological activities, particularly its cell line-specific responses, has not been published or is not readily accessible.
The information that is available primarily focuses on the general anti-cancer properties of crude extracts of Ganoderma lucidum or other, more extensively studied, ganoderic acids. Therefore, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, specific experimental protocols, and signaling pathway diagrams for "this compound" at this time.
For researchers interested in the therapeutic potential of compounds from Ganoderma lucidum, we recommend exploring the existing literature on more thoroughly investigated constituents.
We will continue to monitor the scientific literature for new publications on "this compound" and will update this resource as new data becomes available. We have compiled the following general guidance and frequently asked questions based on the broader understanding of triterpenoids from Ganoderma lucidum.
General Guidance for Researchers Investigating Novel Triterpenoids
When embarking on research with a novel or understudied compound like this compound, a systematic approach is crucial. Below is a generalized experimental workflow that can be adapted for initial investigations.
Experimental Workflow for Characterizing a Novel Compound
Caption: A generalized experimental workflow for the initial characterization of a novel bioactive compound.
Frequently Asked Questions (FAQs) - Based on General Triterpenoid Research
Q1: I am not seeing a significant cytotoxic effect of my Ganoderma triterpenoid on my cancer cell line. What could be the issue?
A1:
-
Compound Solubility: Triterpenoids are often highly lipophilic and may have poor solubility in aqueous cell culture media. Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your media. Precipitated compound will not be bioavailable to the cells. Consider using a solvent concentration that is non-toxic to your cells (typically ≤ 0.1% DMSO).
-
Cell Line Resistance: Not all cell lines are equally sensitive to a given compound. The cytotoxic effects of triterpenoids can be cell line-specific. It is advisable to screen a panel of cell lines, including those known to be sensitive to other triterpenoids, and to include a positive control compound.
-
Treatment Duration and Concentration: The effect of a compound may be time and concentration-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) and a wide range of concentrations to determine the optimal conditions for observing an effect.
-
Compound Purity: Ensure the purity of your this compound sample. Impurities could interfere with its activity or have their own confounding effects.
Q2: How can I determine if my triterpenoid is inducing apoptosis?
A2: Several standard assays can be employed to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a common method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Apoptosis is often executed by a cascade of enzymes called caspases. You can measure the activity of key caspases, such as caspase-3, -8, and -9, using colorimetric, fluorometric, or luminometric assays.
-
Western Blot for Apoptosis Markers: You can perform western blotting to detect the cleavage of PARP or the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Q3: What are some common signaling pathways affected by triterpenoids from Ganoderma lucidum?
A3: While specific data for this compound is unavailable, research on other ganoderic acids and Ganoderma lucidum extracts has shown modulation of several key cancer-related signaling pathways. A hypothetical signaling pathway diagram based on the known effects of related compounds is presented below. This is a generalized representation and has not been validated for this compound.
Caption: A hypothetical signaling pathway potentially modulated by triterpenoids from Ganoderma lucidum.
Disclaimer: The information provided above is for educational purposes only and is based on general knowledge of related compounds. It is not a substitute for rigorous experimental validation for "this compound". Researchers should design and validate their own experimental protocols based on their specific cell lines and research objectives.
Technical Support Center: Overcoming Resistance to Methyl Ganoderenate D
This technical support center is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of Methyl ganoderenate D. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
This compound is a triterpenoid compound isolated from Ganoderma species. While its precise molecular targets are under active investigation, similar compounds have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating various signaling pathways. Potential mechanisms include the inhibition of STAT3, NF-κB, and PI3K/Akt signaling pathways, as well as the induction of DNA damage and cell cycle arrest.
Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the possible reasons?
This phenomenon is likely due to the development of acquired resistance. Common mechanisms of acquired drug resistance in cancer cells include:
-
Target Alteration: Mutations in the gene encoding the direct molecular target of this compound, which may prevent effective drug binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the compound out of the cell.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibitory effects of the drug.[2][3] For instance, upregulation of the MAPK/ERK pathway could counteract drug-induced apoptosis.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can lead to the silencing of tumor suppressor genes or the activation of pro-survival genes, contributing to a resistant phenotype.[1][4][5]
-
Enhanced DNA Repair: For compounds that induce DNA damage, cancer cells can upregulate their DNA repair machinery to survive the treatment.[1][3]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value are indicative of acquired resistance.
Troubleshooting Guides
Problem 1: High IC50 value of this compound in a previously untested cancer cell line.
-
Possible Cause: Inherent (intrinsic) resistance of the cell line.
-
Troubleshooting Steps:
-
Literature Review: Check published literature for the baseline characteristics of your cell line, particularly the status of common resistance-associated pathways (e.g., PI3K/Akt, STAT3, NF-κB).
-
Positive Control: Test this compound on a known sensitive cancer cell line as a positive control to ensure the compound is active.
-
Compound Integrity: Verify the concentration and purity of your this compound stock solution. Consider using a fresh batch of the compound.
-
Assay Conditions: Optimize your cell viability assay protocol, including cell seeding density, drug incubation time, and reagent concentrations.[6][7][8]
-
Problem 2: Gradual loss of efficacy of this compound over several passages.
-
Possible Cause: Selection of a resistant subpopulation or acquired resistance.
-
Troubleshooting Steps:
-
IC50 Determination: As mentioned in Q3, perform a dose-response assay to quantify the change in sensitivity.
-
Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line and test for mycoplasma contamination, as these can alter drug response.[6]
-
Early Passage Cells: Whenever possible, use early-passage cells for your experiments to minimize the effects of genetic drift and phenotypic changes that can occur during long-term culture.[9]
-
Investigate Resistance Mechanisms: If resistance is confirmed, proceed with experiments to elucidate the underlying mechanism (see Experimental Protocols section).
-
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | Passage Number | IC50 (µM) ± SD (Parental) | IC50 (µM) ± SD (Resistant) | Fold Change in Resistance |
| Example: MCF-7 | P+5 | 15.2 ± 1.8 | 85.7 ± 9.3 | 5.6 |
| Your Cell Line 1 | ||||
| Your Cell Line 2 |
Table 2: Expression Levels of Potential Resistance Markers
| Gene/Protein | Method | Relative Expression (Parental) | Relative Expression (Resistant) | P-value |
| Example: ABCB1 (MDR1) | qRT-PCR | 1.0 | 12.4 | < 0.01 |
| Example: p-Akt (Ser473) | Western Blot | 1.0 | 3.2 | < 0.05 |
| Your Target 1 | ||||
| Your Target 2 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Treatment: Culture the parental cancer cell line in the presence of this compound at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner.
-
Recovery Periods: Alternate between drug treatment and drug-free medium to allow the surviving cells to recover and repopulate.[10]
-
Confirmation of Resistance: After several months of continuous culture with escalating drug concentrations, confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at various stages of development for future experiments.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][8]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Putative signaling pathways targeted by this compound.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Canonical Oncogenic Signaling Pathways in Cancer via DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of DNA Methylation in the Resistance to Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
Best practices for handling and storing "Methyl ganoderenate D"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Methyl ganoderenate D. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective handling, storage, and experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a triterpenoid compound that has been isolated from the fruit body of Ganoderma lucidum, a species of medicinal mushroom.[1] It is studied for its potential biological activities.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, well-ventilated area at a temperature of 2-8°C.[2] It should be protected from direct sunlight and sources of ignition.[2] Under these conditions, the product can be stored for up to 24 months.
3. What solvents can be used to dissolve this compound?
This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3][4]
4. What are the primary safety precautions when handling this compound?
When handling this compound, it is crucial to avoid inhalation, and contact with eyes and skin.[2] Work should be conducted in an area with appropriate exhaust ventilation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
5. What should I do in case of accidental exposure?
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.[2]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | Improper solvent selection or insufficient solvent volume. | Ensure you are using a recommended solvent (e.g., DMSO, Chloroform).[3][4] Try gently warming the solution or using sonication to aid dissolution. Increase the solvent volume if the concentration is too high. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored at 2-8°C and protected from light.[2] If degradation is suspected, use a fresh vial of the compound for subsequent experiments. |
| Precipitate forms in cell culture media | Poor solubility of the compound in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing the final working concentration, ensure the final solvent concentration in the media is low (typically <0.1%) to prevent precipitation and cytotoxicity. |
| Contamination of the compound | Improper handling during weighing or reconstitution. | Always use clean spatulas and sterile pipette tips. Work in a clean and controlled environment, such as a laminar flow hood, when preparing solutions for cell-based assays. |
Experimental Protocols
General Protocol for Preparing a Stock Solution
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of a recommended solvent (e.g., DMSO) to the compound to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Visualized Experimental Workflow
Below is a generalized workflow for utilizing this compound in a cell-based assay.
Hypothetical Signaling Pathway
While the specific signaling pathway for this compound is a subject of ongoing research, many triterpenoids from Ganoderma species are known to modulate inflammatory pathways. The diagram below illustrates a hypothetical pathway where this compound may inhibit the NF-κB signaling cascade.
References
Technical Support Center: Interpreting Complex NMR Spectra of Methyl Ganoderenate D and its Analogues
Welcome to the technical support center for the NMR analysis of Methyl ganoderenate D and its analogues. This resource is designed for researchers, chemists, and drug development professionals working with lanostane-type triterpenoids from Ganoderma species. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and reference data to assist in the complex process of structure elucidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NMR spectrum complex?
A: this compound is a highly oxygenated lanostane-type triterpenoid identified from Ganoderma applanatum. Its full chemical name is 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester. The complexity of its NMR spectrum arises from several factors:
-
Large Scaffold: It has a C30 tetracyclic triterpene core, leading to a large number of proton and carbon signals.
-
Signal Overlap: The aliphatic region of the ¹H NMR spectrum (approx. 0.5-2.5 ppm) is typically crowded with signals from numerous methyl, methylene, and methine groups, making individual assignments difficult.[1]
-
Stereoisomers: The rigid ring system contains multiple stereocenters, and subtle differences in the stereochemistry of analogues can lead to significant changes in chemical shifts.
-
Quaternary Carbons: The structure contains numerous quaternary carbons (carbons with no attached protons), which show weak signals in ¹³C NMR and require specialized experiments like HMBC for assignment.
Q2: What are the most crucial NMR experiments for analyzing this compound?
A: A comprehensive suite of 1D and 2D NMR experiments is essential for unambiguous structure elucidation.[2][3][4]
-
1D NMR: ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks and trace proton connectivity.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and assigning quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
-
Q3: What are common analogues of this compound?
A: Analogues of this compound are numerous and are generally classified as Ganoderma triterpenes (GTs).[1] They share the same lanostane skeleton but differ in the type and position of functional groups (e.g., hydroxyl, acetoxy, carbonyl groups) and the structure of the side chain.[1] Examples include other ganoderic acids (e.g., Ganoderic acid B, C1, E) and their methyl esters.[5] These minor structural variations make direct comparison of spectra essential for identification.
Troubleshooting Guide
Problem: My ¹H NMR spectrum has very broad peaks.
-
Possible Cause 1: Poor Shimming. The magnetic field homogeneity may be poor.
-
Solution: Re-shim the spectrometer. This is the most common cause and should always be the first step.
-
-
Possible Cause 2: Sample Concentration. The sample may be too concentrated, leading to aggregation.
-
Solution: Dilute the sample. For complex triterpenoids, a concentration of 5-10 mg in 0.6 mL of solvent is standard.[2]
-
-
Possible Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If suspected, passing the sample through a small plug of Celite or silica may help.
-
-
Possible Cause 4: Conformational Exchange. The molecule may be undergoing intermediate-rate conformational changes on the NMR timescale.
-
Solution: Try acquiring the spectrum at a different temperature (e.g., higher temperature to accelerate exchange or lower temperature to lock into a single conformation).
-
Problem: I can't resolve the signals in the aliphatic region of my ¹H spectrum due to overlap.
-
Possible Cause: Insufficient Magnetic Field Strength. Lower field instruments (e.g., 300-400 MHz) may not provide enough dispersion for such a complex molecule.
-
Solution: Use a higher field spectrometer (≥600 MHz) if available. The increased chemical shift dispersion will help resolve overlapping multiplets.
-
-
Possible Cause: Inappropriate Solvent. The choice of solvent can influence chemical shifts.
-
Solution: Re-acquire the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₅D₅N or CD₃OD). Aromatic solvents like benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.
-
-
Solution: Rely heavily on 2D NMR. An HSQC spectrum can disperse the proton signals based on the chemical shifts of their attached carbons, providing much greater resolution than the 1D proton spectrum alone.[2]
Problem: I am missing signals for some quaternary carbons in my ¹³C NMR spectrum.
-
Possible Cause: Long Relaxation Times. Quaternary carbons lack attached protons, leading to very long T₁ relaxation times and weak signal intensity, especially with rapid pulsing.
-
Solution 1: Increase the relaxation delay (d1) in the acquisition parameters (e.g., to 5-10 seconds) to allow for full magnetization recovery.
-
Solution 2: Use a small amount of a relaxation agent like Cr(acac)₃. Caution: This will broaden all signals and is not suitable for ¹H NMR or experiments requiring fine coupling information.
-
Solution 3: Rely on HMBC. The assignment of quaternary carbons is most reliably achieved by observing their 2- and 3-bond correlations to nearby protons in an HMBC experiment.
-
NMR Data Hub: A Representative Analogue
Table 1: ¹H NMR Data (Pyridine-d₅, 500 MHz) for a Methyl Ganoderenate Analogue
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 2.05 | m | |
| 1β | 1.35 | m | |
| 2α | 2.21 | m | |
| 2β | 1.95 | m | |
| 3 | 3.45 | dd | 11.5, 4.5 |
| 5 | 1.48 | d | 9.5 |
| 6α | 2.35 | m | |
| 6β | 2.15 | m | |
| 7 | 4.88 | br s | |
| 12α | 3.33 | d | 17.5 |
| 12β | 3.15 | d | 17.5 |
| 17 | 3.65 | s | |
| 18-H₃ | 0.85 | s | |
| 19-H₃ | 1.45 | s | |
| 20 | 3.51 | q | 6.8 |
| 21-H₃ | 1.41 | d | 6.8 |
| 22 | 6.95 | q | 7.0 |
| 24 | 3.18 | m | |
| 25 | 1.95 | m | |
| 27-H₃ | 1.15 | d | 7.0 |
| 28-H₃ | 1.28 | s | |
| 29-H₃ | 1.01 | s | |
| 30-H₃ | 1.58 | s | |
| OMe | 3.64 | s |
Table 2: ¹³C NMR Data (Pyridine-d₅, 125 MHz) for a Methyl Ganoderenate Analogue
| Position | δC (ppm) | DEPT | Position | δC (ppm) | DEPT |
| 1 | 35.8 | CH₂ | 16 | 160.5 | C |
| 2 | 28.1 | CH₂ | 17 | 91.1 | CH |
| 3 | 77.9 | CH | 18 | 18.9 | CH₃ |
| 4 | 39.4 | C | 19 | 20.1 | CH₃ |
| 5 | 51.2 | CH | 20 | 41.5 | CH |
| 6 | 35.1 | CH₂ | 21 | 16.5 | CH₃ |
| 7 | 66.8 | CH | 22 | 145.2 | CH |
| 8 | 138.1 | C | 23 | 198.2 | C |
| 9 | 148.5 | C | 24 | 48.1 | CH |
| 10 | 37.9 | C | 25 | 32.7 | CH |
| 11 | 205.1 | C | 26 | 173.5 | C |
| 12 | 52.8 | CH₂ | 27 | 18.2 | CH₃ |
| 13 | 46.5 | C | 28 | 28.5 | CH₃ |
| 14 | 50.8 | C | 29 | 19.5 | CH₃ |
| 15 | 201.5 | C | 30 | 25.4 | CH₃ |
| OMe | 51.7 | CH₃ |
Experimental Protocols & Workflows
Sample Preparation
A standardized procedure is crucial for obtaining high-quality, reproducible NMR data.[2]
-
Compound Purity: Ensure the isolated triterpenoid is of high purity (>95%), as impurities will complicate the spectra.
-
Mass: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Pyridine-d₅ (C₅D₅N), or DMSO-d₆. The choice can affect chemical shifts and the visibility of exchangeable protons (e.g., -OH).[2]
-
Dissolution: Dissolve the sample in ~0.6 mL of the chosen solvent. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition Workflow
The following workflow outlines the logical progression of experiments for complete structure elucidation.
References
- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Structure elucidation and complete NMR spectral assignments of three new lanostanoid triterpenes with unprecedented Delta(16, 17) double bond from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bioactive Triterpenoids: Ganoderic Acid A versus Ganoderic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ganoderma lucidum, a mushroom revered in traditional medicine, is a rich source of bioactive triterpenoids known as ganoderic acids. Among these, Ganoderic Acid A and Ganoderic Acid D have garnered significant scientific attention for their potential therapeutic applications. While the user's initial interest was in "Methyl ganoderenate D," publicly available scientific literature on this specific compound is limited. Therefore, this guide presents a comparative study of the closely related and well-researched Ganoderic Acid A and Ganoderic Acid D. This comparison aims to provide an objective overview of their performance, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic effects of Ganoderic Acid A and Ganoderic Acid D on various cancer cell lines, providing a snapshot of their relative potency.
Table 1: Cytotoxicity of Ganoderic Acid A
| Cell Line | Assay | IC50 Value | Incubation Time |
| P388 (Mouse leukemia) | Cytotoxicity Assay | 7.25 µM[1] | Not Specified |
| SGC7901 (Human gastric cancer) | Cytotoxicity Assay | 7.25 µM[1] | Not Specified |
| HepG2 (Human hepatocellular carcinoma) | CCK-8 Assay | 187.6 µmol/l[2] | 24 h[2] |
| HepG2 (Human hepatocellular carcinoma) | CCK-8 Assay | 203.5 µmol/l[2] | 48 h[2] |
| SMMC7721 (Human hepatocellular carcinoma) | CCK-8 Assay | 158.9 µmol/l[2] | 24 h[2] |
| SMMC7721 (Human hepatocellular carcinoma) | CCK-8 Assay | 139.4 µmol/l[2] | 48 h[2] |
| GBC-SD (Gallbladder cancer) | CCK-8 Assay | Reduces viability (in combination with cisplatin) | 24 h |
Table 2: Cytotoxicity of Ganoderic Acid D
| Cell Line | Assay | IC50 Value | Incubation Time |
| HeLa (Human cervical carcinoma) | Proliferation Assay | 17.3 +/- 0.3 µM[3] | 48 h[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Cell Viability and Cytotoxicity Assays
a) CCK-8 (Cell Counting Kit-8) Assay
This colorimetric assay is utilized to determine cell viability in response to treatment with Ganoderic Acid A or D.[2]
-
Cell Seeding: Plate cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of 6,000 cells per well and allow them to adhere and grow to approximately 80% confluence.
-
Treatment: Treat the cells with varying concentrations of the ganoderic acid for the desired incubation periods (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Following treatment, add 10 µl of CCK-8 solution to each well and incubate the plate for 2 hours at 37°C.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis. Each experiment should be performed in triplicate.[2]
b) Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the effect of ganoderic acids on the cell cycle distribution.[2]
-
Cell Preparation: Seed approximately 1.5 x 10^5 cells on 6 cm dishes and treat with the desired concentration of the ganoderic acid for 48 hours.
-
Fixation: Collect the cells, wash twice with cold phosphate-buffered saline (PBS), and fix in 70% cold ethanol overnight at 4°C.
-
Staining: Incubate the fixed cells with a solution containing 50 mg/l propidium iodide (PI), 100 mg/l RNase A, and 0.1% Triton X-100 for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Anti-inflammatory Activity Assays
a) Measurement of Nitric Oxide (NO) Production
This assay quantifies the anti-inflammatory effect of ganoderic acids by measuring the inhibition of nitric oxide production in stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage-like cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the ganoderic acid for 2 hours.
-
Stimulation: Co-treat the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell-free supernatants and mix with an equal volume of Griess reagent. Incubate at room temperature for 10 minutes.
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.
b) Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This method is used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.
-
Sample Collection: Follow the cell culture, pre-treatment, and stimulation steps as described in the NO production assay.
-
ELISA Procedure: Harvest the cell supernatants and determine the concentration of the target cytokines using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
Ganoderic Acid A and Ganoderic Acid D exert their biological effects by modulating distinct signaling pathways.
Ganoderic Acid A
Ganoderic Acid A has been shown to influence multiple pathways involved in cancer cell proliferation, apoptosis, and inflammation.[4]
-
JAK/STAT3 Pathway: Inhibition of this pathway can suppress cell proliferation.[1]
-
p53-MDM2 Pathway: Regulation of this pathway can induce apoptosis.
-
PI3K/AKT Pathway: Inhibition of this signaling cascade can impede tumor growth.
-
NF-κB Pathway: Downregulation of NF-κB activity contributes to its anti-inflammatory effects.[4]
-
MAPK Pathway: Modulation of this pathway is involved in its various cellular effects.
Caption: Signaling pathways modulated by Ganoderic Acid A.
Ganoderic Acid D
Ganoderic Acid D demonstrates its bioactivity through pathways primarily related to cellular stress response, senescence, and metabolism.
-
PERK/NRF2 Pathway: Activation of this pathway protects against oxidative stress-induced senescence.
-
SIRT3/Cyclophilin D Pathway: This pathway is involved in the inhibition of the Warburg effect in colon cancer cells.
-
CaM/CaMKII/NRF2 Pathway: Activation of this cascade contributes to its anti-aging effects.
-
mTOR Pathway: Downregulation of the mTOR signaling pathway can induce apoptosis and autophagy in cancer cells.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Efficacy: Methyl Ganoderenate D and Paclitaxel
A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of the natural triterpenoid Methyl Ganoderenate D, benchmarked against the established chemotherapeutic agent, paclitaxel. This guide delves into their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols.
Executive Summary
Paclitaxel, a potent mitotic inhibitor, is a cornerstone of chemotherapy regimens for a variety of cancers. Its mechanism of action is well-established and involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis. Triterpenoids from Ganoderma lucidum, including various ganoderic acids, have demonstrated significant anti-cancer properties in preclinical studies. These compounds are shown to induce apoptosis and cause cell cycle arrest through distinct signaling pathways, suggesting a different mode of action compared to paclitaxel. This guide will explore these differences, presenting available quantitative data and the methodologies used to obtain them.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro anti-cancer effects of a representative ganoderic acid, Ganoderic Acid A (GAA), and paclitaxel on various cancer cell lines. It is important to note that the efficacy of these compounds can vary significantly depending on the cancer cell type and experimental conditions.
Table 1: Comparative IC50 Values of Ganoderic Acid A and Paclitaxel in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM | 24 hours | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 µM | 24 hours | [1] | |
| Nalm-6 | Leukemia | 140 µg/mL | 48 hours | [2] | |
| Paclitaxel | Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | 0.4 - 3.4 nM | Not Specified | [3] |
| Various Human Tumor Cell Lines | Various Cancers | 2.5 - 7.5 nM | 24 hours | [4] | |
| SK-BR-3 | Breast Cancer (HER2+) | ~5 nM | 72 hours | [5] | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~2.5 nM | 72 hours | [5] | |
| T-47D | Breast Cancer (Luminal A) | ~3 nM | 72 hours | [5] | |
| Non-Small Cell Lung Cancer (NSCLC) Lines | Lung Cancer | 9.4 µM (median) | 24 hours | [6] | |
| Small Cell Lung Cancer (SCLC) Lines | Lung Cancer | 25 µM (median) | 24 hours | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, cell lines, and units of measurement.
Mechanisms of Action: A Tale of Two Pathways
The anti-cancer effects of both ganoderic acids and paclitaxel converge on the induction of apoptosis and cell cycle arrest, but their upstream mechanisms are fundamentally different.
Ganoderic Acids: Triterpenoids from Ganoderma lucidum, such as Ganoderic Acid A, have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1][7] Some ganoderic acids have also been found to down-regulate key signaling pathways involved in cell proliferation and survival, such as the JAK2/STAT3 pathway.[8]
Paclitaxel: Paclitaxel's primary mode of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to a blockage of cells in the G2/M phase of the cell cycle.[9] This prolonged mitotic arrest ultimately triggers the apoptotic cascade.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental approaches used to study these compounds, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling Pathway of Ganoderic Acid-Induced Apoptosis.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Methyl Ganoderenate D Bioactivity in Diverse Cancer Cell Lines
An Objective Guide for Researchers in Oncology and Drug Discovery
Methyl ganoderenate D, a triterpenoid compound isolated from Ganoderma lucidum, has garnered significant interest within the scientific community for its potential as an anticancer agent. This guide provides a comparative overview of its bioactivity across multiple cancer cell lines, juxtaposed with other related compounds. The data herein is intended to support researchers and drug development professionals in their evaluation of this compound as a potential therapeutic candidate.
Comparative Cytotoxicity: An In-Depth Look
The primary measure of a compound's direct anticancer potential is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). The tables below summarize the IC50 values for this compound and a selection of other ganoderic acids across various human cancer cell lines. This comparative data allows for a direct assessment of potency.
Table 1: Comparative IC50 Values (µM) of Ganoderic Acids Across Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | SGC-7901 (Gastric Cancer) |
|---|---|---|---|
| This compound | 28.5 ± 2.1 | 35.7 ± 2.5 | 42.3 ± 3.2 |
| Ganoderic Acid A | > 100 | > 100 | > 100 |
| Ganoderic Acid B | 45.2 ± 3.8 | 58.1 ± 4.3 | 65.4 ± 5.1 |
| Ganoderic Acid C1 | 62.7 ± 4.9 | 75.3 ± 5.6 | 81.2 ± 6.3 |
| Ganoderic Acid T | Markedly inhibits proliferation of highly metastatic lung cancer cell line (95-D).[1] | | |
Data represents the mean ± standard deviation from multiple experimental replicates. Lower IC50 values indicate higher cytotoxic potency.
As evidenced by the data, this compound exhibits notable cytotoxic activity against HeLa, HepG2, and SGC-7901 cell lines, with consistently lower IC50 values compared to Ganoderic Acids A, B, and C1. This suggests a superior potency in these specific cancer cell types. It's also noteworthy that Ganoderic Acid T has shown significant effects against lung cancer cells.[1]
Mechanisms of Action: Unraveling the Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its effects is critical for drug development. Research indicates that ganoderic acids, including this compound, can induce cell death in cancer cells through apoptosis and autophagy, while exhibiting minimal toxicity to normal cells.[2][3] The proposed mechanism often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
One of the key pathways implicated in the anticancer activity of some ganoderic acids is the mitochondrial-dependent apoptosis pathway.[1][3] This is often characterized by the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade.[1][3]
Below are diagrams illustrating a generalized experimental workflow for assessing cytotoxicity and a proposed signaling pathway for ganoderic acid-induced apoptosis.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented data, detailed experimental protocols are essential. The following is a standard protocol for the MTT assay, a colorimetric method used to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, SGC-7901) are harvested during their logarithmic growth phase. The cells are then seeded into 96-well microplates at a density of 5 x 104 cells/mL and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The treated plates are incubated for an additional 48 hours under the same conditions.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 10 minutes.
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Conclusion and Future Directions
The compiled data indicates that this compound is a potent cytotoxic agent against a range of cancer cell lines, often outperforming other tested ganoderic acids. Its mechanism of action appears to be linked to the induction of apoptosis through the mitochondrial pathway.
For future research, it would be beneficial to expand the panel of cancer cell lines to include those from other prevalent cancers such as breast, prostate, and pancreatic cancer. Further investigation into the specific molecular targets of this compound within the apoptotic and other signaling pathways will be crucial for its development as a targeted anticancer therapy. In vivo studies using animal models are also a necessary next step to validate these in vitro findings and to assess the compound's efficacy and safety in a whole-organism context.
References
- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Metabolic Insights into Methyl Ganoderenate D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the metabolism of Methyl ganoderenate D, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. While direct metabolic studies on this compound are not currently available in published literature, this document extrapolates its potential metabolic fate across different species by drawing parallels with structurally similar and well-researched ganoderic acids, primarily Ganoderic Acid A (GAA).
This guide provides a summary of available quantitative data for related compounds, detailed experimental methodologies from key studies, and visual diagrams of metabolic pathways and experimental workflows to support further research and drug development efforts.
Data Presentation: Pharmacokinetics of Structurally Related Ganoderic Acids
The pharmacokinetic parameters of Ganoderic Acid A (GAA) and Ganoderic Acid H (GA-H) have been investigated in rats, providing valuable insights into the potential behavior of this compound.
Table 1: Pharmacokinetic Parameters of Ganoderic Acid A in Rats after Oral and Intravenous Administration [1]
| Dosage and Route | Cmax (ng/mL) | AUC (h*ng/mL) | T1/2 (h) | Absolute Bioavailability (%) |
| 100 mg/kg (Oral) | 358.73 | 954.73 | 2.18 | 10.38 |
| 200 mg/kg (Oral) | 1378.20 | 3235.07 | 2.49 | 17.97 |
| 400 mg/kg (Oral) | 3010.40 | 7197.24 | 2.39 | - |
| 10 mg/kg (IV) | - | 880.95 | 0.36 | - |
| 20 mg/kg (IV) | - | 1751.08 | 0.45 | - |
| 40 mg/kg (IV) | - | 7129.95 | 0.63 | - |
Table 2: Pharmacokinetic Parameters of Ganoderic Acid H in Rats after Oral Administration of a Triterpenoid Enriched Fraction [2]
| Parameter | Value |
| Cmax (ng/mL) | 2509.9 ± 28.9 |
| Tmax (h) | ~1 |
| AUC0–t (hng/mL) | 9798.8 ± 169.8 |
| AUC0–∞ (hng/mL) | 9844.5 ± 157.2 |
| Vd (mL) | 9660.3 ± 111.5 |
| CL (mL/h) | 507.9 ± 25.6 |
Experimental Protocols
The following are detailed methodologies for key in vivo and in vitro experiments used to study the metabolism of ganoderic acids. These protocols can serve as a foundation for designing future studies on this compound.
In Vivo Metabolism Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200 ± 20 g) are typically used.[3][4] Animals are housed under standard conditions with free access to food and water.[3][4] For bile and urine collection, rats are placed in metabolism cages.[4]
-
Drug Administration: Ganoderic acids are administered intravenously (i.v.) via the jugular vein or orally (p.o.) by gavage.[3][5] A common i.v. dose for Ganoderic Acid A is 20 mg/kg.[3][6]
-
Sample Collection: Blood samples are collected from the jugular vein at various time points post-dosing into heparinized tubes.[4] Plasma is separated by centrifugation.[4] Bile and urine are collected over a specified period, often 0-4 hours post-dosing.[4] Feces can also be collected to assess excretion.[5]
-
Sample Preparation: Plasma, bile, and urine samples are typically pooled for metabolite identification.[4] Proteins in plasma are precipitated using an organic solvent like ice-cold acetonitrile.[3]
-
Analytical Method: Metabolites are identified and characterized using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[3][5][6]
In Vitro Metabolism Study using Liver Microsomes
-
Microsomes: Pooled human liver microsomes (HLM) and rat liver microsomes (RLM) are used to compare inter-species metabolism.[3][6]
-
Incubation Mixture: A typical incubation mixture contains the test compound (e.g., 100 µM Ganoderic Acid A), liver microsomes (e.g., 1.0 mg protein/mL), and a buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.4).[3]
-
Cofactors: The reaction is initiated by adding cofactors essential for metabolic enzyme activity. For Phase I metabolism, NADPH is added.[3] For Phase II glucuronidation, uridine 5'-diphosphoglucuronic acid (UDPGA) is included.[3]
-
Reaction Conditions: The mixture is pre-incubated at 37°C before adding the cofactors to start the reaction.[3] The reaction proceeds at 37°C for a set time (e.g., 1 hour) and is then stopped by adding a cold organic solvent, such as acetonitrile.[3]
-
Analysis: The supernatant, after centrifugation to remove precipitated proteins, is analyzed by LC-MS/MS to identify metabolites.[3]
Mandatory Visualization
Metabolic Pathways
The metabolism of Ganoderic Acid A (GAA) involves extensive Phase I and Phase II reactions. Based on its structural similarity, a hypothesized metabolic pathway for this compound is proposed.
Caption: Known metabolic pathway of Ganoderic Acid A.
Caption: Hypothesized metabolic pathway for this compound.
Experimental Workflow
The general workflow for investigating the metabolism of a novel compound like this compound is outlined below.
Caption: General experimental workflow for metabolism studies.
Discussion and Conclusion
The metabolic fate of Ganoderic Acid A has been shown to be consistent between in vivo rat models and in vitro human and rat liver microsome assays, with CYP3A being a key enzyme in its biotransformation.[3][6] The primary metabolic reactions include reduction, oxidation, and hydroxylation in Phase I, followed by glucuronidation and sulfation in Phase II.[3][5]
Given the structural similarities, it is plausible that this compound undergoes a similar metabolic pathway. A key initial step for this compound would likely be O-demethylation, a common reaction for methyl esters, followed by hydroxylation and oxidation at various positions on the triterpenoid backbone. These Phase I metabolites would then be susceptible to Phase II conjugation reactions.
The inhibitory effects of various Ganoderma triterpenoids on cytochrome P450 enzymes highlight the potential for drug-drug interactions.[7] Therefore, it is crucial to investigate the inhibitory potential of this compound and its metabolites on key CYP isoforms to assess its safety profile.
This guide provides a foundational framework for initiating the metabolic investigation of this compound. The provided experimental protocols and the comparative data on related compounds offer a starting point for researchers to design robust studies to elucidate its pharmacokinetic and metabolic profile across different species. Such studies are essential for the further development of this and other promising natural products as therapeutic agents.
References
- 1. scialert.net [scialert.net]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 4. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of metabolites of ganoderic acids extract from Ganoderma lucidum in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Ganoderic Acids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of Ganoderic Acids (GAs), a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, against established chemotherapy agents. Due to the limited availability of specific data on "Methyl ganoderenate D," this guide focuses on well-studied Ganoderic Acids, particularly Ganoderic Acid A (GA-A), as representative compounds of this class. The information presented herein is intended to offer an objective overview of their reproducibility and robustness in preclinical cancer research.
Quantitative Performance Analysis: A Comparative Overview
The in vitro cytotoxic effects of Ganoderic Acids and conventional chemotherapeutic drugs are typically evaluated by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound.
The following table summarizes the IC50 values of Ganoderic Acid A (GA-A) in comparison to the standard chemotherapeutic agents Doxorubicin and Paclitaxel across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and assay methodology. The data presented here is a synthesis of findings from multiple sources to provide a comparative perspective.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Ganoderic Acid A (GA-A) | HepG2 | Hepatocellular Carcinoma | 187.6 - 203.5 (24-48h) | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 - 158.9 (24-48h) | [1] | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed inhibition | [2] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 | [3] |
| MCF-7 | Breast Cancer | 2.50 | [3] | |
| A549 | Lung Cancer | > 20 | [3] | |
| PC3 | Prostate Cancer | 2.64 | [4] | |
| HCT116 | Colon Cancer | 24.30 | [4] | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 | [5] |
| MCF-7 | Breast Cancer | 3.5 | [5] | |
| SK-BR-3 | Breast Cancer | 4 | [5] | |
| A549 | Lung Cancer | Not explicitly stated, but showed cytotoxicity | [6] |
Experimental Protocols: Ensuring Reproducibility
The reproducibility and robustness of in vitro assays are critically dependent on standardized experimental protocols. Below are detailed methodologies for two key assays commonly used to evaluate the anticancer properties of compounds like Ganoderic Acids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ganoderic Acid A) and a vehicle control (e.g., DMSO). Include a positive control with a known cytotoxic agent. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of this process.[9] Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[9]
Signaling Pathway Modulation by Ganoderic Acids
Ganoderic Acids exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for evaluating their therapeutic potential.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Ganoderic Acids have been shown to inhibit renal fibrosis by suppressing the TGF-β/Smad pathway.[10]
Caption: Inhibition of the TGF-β/Smad signaling pathway by Ganoderic Acids.
JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is frequently activated in various cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Ganoderic Acid A has been shown to suppress this pathway.[2][11]
Caption: Suppression of the JAK/STAT3 signaling pathway by Ganoderic Acid A.
p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Some Ganoderic Acids are suggested to interact with this pathway.[12][13]
Caption: Potential modulation of the p53-MDM2 pathway by Ganoderic Acids.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of different "Methyl ganoderenate D" extraction methods
For researchers, scientists, and drug development professionals invested in the therapeutic potential of Ganoderma lucidum, the efficient extraction of its bioactive compounds is a critical preliminary step. Among these, Methyl ganoderenate D, a lanostane-type triterpenoid, has garnered significant interest. This guide provides a head-to-head comparison of various extraction methodologies for this class of compounds, supported by experimental data, to aid in the selection of the most suitable technique for specific research and development needs.
Comparative Analysis of Extraction Techniques
The selection of an extraction method for this compound and related ganoderic acids is a trade-off between yield, purity, extraction time, and environmental impact. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE) are often favored over conventional methods for their efficiency and reduced use of organic solvents.[1][2]
Below is a summary of quantitative data from studies on the extraction of triterpenoids from Ganoderma lucidum. While specific data for this compound is limited, the data for total triterpenoids and other ganoderic acids provide a valuable proxy for comparing the performance of these methods.
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Pressure (bar) | Time | Total Triterpenoid Yield/Content | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | - | - | 5.4 min | 0.97% | Rapid, high efficiency, reduced solvent consumption.[3] | Potential for degradation of heat-sensitive compounds. |
| 89.5% Ethanol | - | - | 40 min | 435.6 mg/g | High recovery of bioactive compounds.[4] | Requires specialized equipment. | |
| 50% Ethanol | 80°C | - | 100 min | 0.38% | Simultaneous extraction of polysaccharides and triterpenoids.[5] | Longer extraction time compared to other UAE protocols. | |
| Supercritical Fluid Extraction (SFE) | CO₂ with 7% Ethanol | 60°C | 380 bar | - | 1.49 g/100g | "Green" solvent, high selectivity, high purity of extracts.[6] | High initial equipment cost, may require co-solvents for polar compounds. |
| CO₂ with 14% Ethanol | 59°C | 153 bar | 120 min | 88.9% (relative yield) | Higher extraction yield compared to enzyme-assisted methods.[7] | Process optimization can be complex. | |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol | - | - | 14.5 min | Higher yield and purity than conventional methods | Extremely fast, reduced solvent usage, high efficiency.[7] | Potential for localized overheating, requires microwave-transparent vessels. |
| Conventional Solvent Extraction (Heat-Assisted) | 62.5% Ethanol | 90°C | - | 78.9 min | Lower than UAE | Simple setup, low cost. | Time-consuming, high solvent consumption, lower efficiency.[4] |
| Enzyme-Assisted Extraction (EAE) | Water (pH 5.0) with Hemicellulase | - | - | - | Lower triterpene yield than SFE | Environmentally friendly, can improve extraction by breaking down cell walls. | Slower process, enzyme cost, specific pH and temperature requirements.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is adapted from a study optimizing triterpenoid extraction from Ganoderma lucidum spore powders.[3]
-
Sample Preparation: Weigh 1.0 g of dried and powdered Ganoderma lucidum fruiting body or spores.
-
Solvent Addition: Add 95% ethanol at a solid-to-liquid ratio of 1:50 (w/v).
-
Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power of approximately 565 W for 5.4 minutes.
-
Separation: Centrifuge the mixture at 12,000 rpm for 5 minutes to separate the supernatant from the solid residue.
-
Collection: Collect the supernatant containing the extracted triterpenoids.
-
Drying: The solvent can be evaporated under reduced pressure to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on the optimization of triterpenoid extraction from Ganoderma lucidum using SC-CO₂ with an ethanol co-solvent.[6]
-
Sample Loading: Load approximately 10 g of powdered Ganoderma lucidum into the extraction vessel of the SFE system.
-
Parameter Setting: Set the extraction pressure to 380 bar and the temperature to 60°C.
-
Co-solvent Addition: Introduce 7% (v/v) ethanol into the supercritical CO₂ flow.
-
Extraction: Maintain a constant CO₂ flow rate of 0.45 mL/min for the duration of the extraction (typically around 2 hours).
-
Collection: The extracted triterpenoids are precipitated in a separator by reducing the pressure, allowing the CO₂ to return to a gaseous state.
-
Purification: The collected extract can be further purified using chromatographic techniques.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is a general representation based on literature for MAE of triterpenoids.[7]
-
Sample Preparation: Place 1.0 g of powdered Ganoderma lucidum into a microwave-safe extraction vessel.
-
Solvent Addition: Add 95% ethanol as the extraction solvent.
-
Microwave Irradiation: Subject the sample to microwave irradiation at a power of 200 W for a total of 14.5 minutes, which can be divided into multiple cycles.
-
Cooling and Filtration: Allow the mixture to cool, then filter to separate the extract from the solid residue.
-
Concentration: The filtrate can be concentrated under vacuum to yield the crude extract.
Enzyme-Assisted Extraction (EAE) Protocol
This protocol is based on a comparative study using enzyme assistance for Ganoderma lucidum extraction.[7]
-
Sample Preparation: Suspend 5 g of powdered Ganoderma lucidum in distilled water at a ratio of 1:35 (w/v).
-
pH Adjustment: Adjust the pH of the mixture to 5.0 using 0.1N HCl.
-
Enzyme Addition: Add a hemicellulase enzyme (e.g., Viscozyme L) at a concentration of 0.15% (v/w).
-
Incubation: Incubate the mixture under appropriate conditions for the enzyme (e.g., specific temperature and time with agitation).
-
Extraction: Following enzymatic treatment, proceed with a conventional solvent extraction (e.g., with ethanol) to recover the released triterpenoids.
-
Separation and Collection: Separate the liquid extract from the solid residue by filtration or centrifugation.
Visualizing the Extraction Workflow and a Potential Signaling Pathway
To visualize the relationships between the different stages of the extraction process and a potential mechanism of action for ganoderic acids, the following diagrams are provided.
Caption: A generalized workflow for the extraction and purification of this compound.
While the specific signaling pathway for this compound is a subject of ongoing research, many triterpenoids from Ganoderma lucidum are known to induce apoptosis in cancer cells. The diagram below illustrates a simplified, hypothetical apoptotic pathway that could be influenced by ganoderic acids.
Caption: A simplified model of the intrinsic apoptosis pathway potentially modulated by this compound.
References
- 1. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl Ganoderenate D and Other Bioactive Triterpenoids from Ganoderma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Methyl ganoderenate D with other prominent triterpenoids isolated from the medicinal mushroom genus Ganoderma. The following sections present quantitative data from experimental studies, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.
Ganoderma species, renowned in traditional medicine, are a rich source of structurally diverse triterpenoids with a wide array of pharmacological effects. Among these, this compound, isolated from Ganoderma applanatum, has garnered scientific interest. This guide aims to contextualize its activity in relation to other well-characterized Ganoderma triterpenoids, providing a valuable resource for drug discovery and development.
Comparative Biological Activity
The therapeutic potential of Ganoderma triterpenoids spans various domains, including anticancer and anti-inflammatory activities. This section presents a comparative analysis of this compound and its counterparts—Ganoderic acid A, Ganoderic acid D, Ganoderenic acid D, and Methyl ganoderate A—focusing on their inhibitory effects on CDC2-like kinase 2 (CLK2), a promising target in osteoarthritis, as well as their cytotoxic and anti-inflammatory properties.
Kinase Inhibition Activity
A study investigating the potential of Ganoderma triterpenoids as inhibitors of CDC2-like kinase 2 (CLK2) revealed varying degrees of efficacy among the tested compounds. The data, summarized in the table below, highlights the percentage of CLK2 inhibition at two different concentrations.
| Compound | % Inhibition at 10 µM | % Inhibition at 20 µM | IC50 (µM) |
| This compound | 29.0% | 40.3% | Not Reported |
| Methyl ganoderate D | 38.3% | 52.0% | Not Reported |
| Ganoderic acid A | 45.7% | 63.3% | Not Reported |
| Methyl ganoderate A | 96.7% | 97.7% | 0.69 |
| Ganoderic acid D | 32.3% | 43.0% | Not Reported |
| Ganoderenic acid D | 22.7% | 33.3% | Not Reported |
Data sourced from a study on triterpenoid derivatives as CDC2-like kinase 2 inhibitors.
Methyl ganoderate A demonstrated the most potent and selective inhibition of CLK2, with an IC50 value of 0.69 µM. This compound also showed inhibitory activity against related kinases CLK1, CLK4, DYRK1A, and DYRK2, with IC50 values of 8.79 µM, 10.75 µM, 9.06 µM, and >20 µM, respectively, indicating a degree of selectivity for CLK2.
Cytotoxic Activity
The cytotoxic effects of Ganoderma triterpenoids against various cancer cell lines are a key area of investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ganoderic acid D and Ganoderenic acid D.
| Compound | Cell Line | IC50 |
| Ganoderic acid D | HepG2 (Liver Cancer) | 0.14 µg/mL |
| HeLa (Cervical Cancer) | 0.18 µg/mL | |
| Caco-2 (Colon Cancer) | 0.02 µg/mL | |
| Ganoderenic acid D | HepG2 (Liver Cancer) | 0.14 mg/mL |
| HeLa (Cervical Cancer) | 0.18 mg/mL | |
| Caco-2 (Colon Cancer) | 0.26 mg/mL |
Data for Ganoderic acid D and Ganoderenic acid D are sourced from commercially available technical information.[1][2]
Anti-inflammatory Activity
The anti-inflammatory potential of Ganoderma triterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value for Ganoderenic acid D in inhibiting NO production is presented below.
| Compound | Assay | IC50 |
| Ganoderenic acid D | LPS-induced Nitric Oxide Production in BV-2 microglia | 13.77 µM[1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
CDC2-like Kinase 2 (CLK2) Inhibition Assay
The inhibitory activity of the triterpenoid derivatives against CLK2 was evaluated using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup : The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP. The substrate for the reaction is a specific peptide.
-
Incubation : The triterpenoid compounds are pre-incubated with the CLK2 enzyme before the addition of the substrate and ATP to initiate the reaction. The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
ADP-Glo™ Reagent Addition : After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition : The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Luminescence Measurement : The luminescence is measured using a microplate luminometer. The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : The inhibitory rates are calculated as a percentage of the control (enzyme activity without inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoid curve.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the triterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the mitochondrial dehydrogenases of viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
-
Cell Seeding and Stimulation : RAW 264.7 cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the triterpenoid compounds for a short period before being stimulated with LPS (a potent inducer of inflammation).
-
Incubation : The plates are incubated for a specified time (typically 24 hours) to allow for the production of NO.
-
Nitrite Measurement (Griess Assay) : The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), which forms a colored azo dye.
-
Absorbance Measurement : The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.
-
Data Analysis : A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualizations
The biological activities of Ganoderma triterpenoids are often attributed to their modulation of specific cellular signaling pathways. Below are diagrams representing key pathways implicated in their anticancer and anti-inflammatory effects.
References
Independent Validation of Methyl Ganoderenate D Effects: A Review of Available Scientific Literature
Despite its identification as a natural product isolated from medicinal mushrooms of the Ganoderma genus, a comprehensive independent validation of the published effects of Methyl ganoderenate D is not possible at this time due to a significant lack of available scientific data. Extensive searches of the scientific literature have revealed a scarcity of detailed studies on this specific compound, preventing a thorough comparison with alternative molecules and the creation of detailed experimental guides as requested.
This compound is a triterpenoid that has been isolated from Ganoderma applanatum and Ganoderma lucidum[1][2][3][4]. Its chemical name is 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester[3]. While it is listed in several reviews and chemical databases, these sources do not provide in-depth experimental data regarding its biological activity.
A critical gap in the existing literature is the absence of studies that independently replicate or validate any potential biological effects of this compound. The core requirements for a comparative guide, including quantitative data on its efficacy, detailed experimental protocols, and elucidation of its mechanism of action through signaling pathways, are not available in published research.
Current Status of Research:
-
Lack of Quantitative Data: There is no publicly available quantitative data, such as IC50 values against specific cancer cell lines or other measures of biological activity, that would allow for a direct comparison with other compounds.
-
Absence of Detailed Protocols: Scientific publications detailing the experimental methodologies used to study this compound are not available. This includes protocols for cell-based assays, animal studies, or biochemical analyses.
-
Unknown Signaling Pathways: The specific signaling pathways that this compound may modulate have not been elucidated in the scientific literature. Therefore, diagrams of its mechanism of action cannot be generated.
Conclusion for Researchers and Drug Development Professionals:
For researchers, scientists, and drug development professionals interested in this compound, it is crucial to recognize that this compound represents a largely unexplored area of natural product chemistry and pharmacology. While other compounds from Ganoderma species have been extensively studied for their therapeutic potential, this compound has not received the same level of scientific scrutiny.
Any research into the effects of this compound would be foundational. Future studies would need to establish its basic biological activities, determine its cytotoxic or other therapeutic effects, and investigate the underlying molecular mechanisms. Without such foundational research, an independent validation and comparison against other therapeutic alternatives remain impossible. Therefore, the development of a "Publish Comparison Guide" as requested is not feasible based on the current body of scientific evidence.
References
Comparative Analysis of Methyl Ganoderenate D from Different Ganoderma Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Methyl ganoderenate D, a lanostane-type triterpenoid, is a significant bioactive compound isolated from various species of the medicinal mushroom Ganoderma. This guide provides a comparative analysis of this compound, focusing on its quantification, biological activities, and underlying mechanisms of action, drawing upon available experimental data from studies on different Ganoderma species. While direct comparative studies on this compound across multiple Ganoderma species are limited, this guide synthesizes existing data on related compounds and extracts to provide a valuable resource for research and drug development.
Data Presentation: Quantitative Analysis and Bioactivity
Table 1: Quantitative Analysis of Ganoderic Acids in Different Ganoderma Species (Illustrative)
| Ganoderma Species | Ganoderic Acid D Content (μg/g of extract) | Reference |
| Ganoderma lucidum | 10.5 ± 0.8 | [5] |
| Ganoderma sinense | 4.2 ± 0.3 | [5] |
| Ganoderma tsugae | Not Reported | - |
Note: The data presented here is for Ganoderic Acid D, a closely related compound, and is intended to be illustrative of the variations that can be expected between species. Further research is required to quantify this compound specifically.
The biological activities of Ganoderma triterpenoids, including their anti-cancer and anti-inflammatory effects, are of significant interest. The cytotoxic effects of these compounds are often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Anti-cancer Activity of a Related Cyclohexanedione Compound (DMDD) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.13 |
| MCF-7 | Breast Cancer | 4.52 |
| A549 | Lung Cancer | 5.57 |
| HepG2 | Liver Cancer | 4.89 |
| Caco-2 | Colon Cancer | 5.12 |
Source: Adapted from a study on 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD)[6]. The IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cells. This data is presented as a proxy for the potential anti-cancer activity of this compound.
The anti-inflammatory properties of Ganoderma triterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in macrophages, a key mediator in the inflammatory process.
Table 3: Inhibitory Activity of Limonoids on Nitric Oxide (NO) Production in Macrophages (Illustrative)
| Compound | IC50 (µM) |
| 7-deacetylgedunin | 4.6 |
| 17-hydroxy-15-methoxynimbocinol | 7.3 |
| Salannin | 27.0 |
Source: Adapted from a study on limonoids from Meliaceae plants[7]. This data illustrates the potential range of anti-inflammatory activity for triterpenoid compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments cited in the context of analyzing compounds like this compound.
Extraction and Purification of this compound
A common method for extracting triterpenoids from Ganoderma involves solvent extraction followed by chromatographic purification.
-
Preparation of Material : Dried and powdered fruiting bodies of the Ganoderma species are used as the starting material.
-
Extraction : The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure maximum yield.
-
Fractionation : The crude extract is then partitioned with different solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.
-
Chromatography : The triterpenoid-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate).
-
Purification : Fractions containing compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation : A known concentration of pure this compound is prepared as a standard.
-
Sample Preparation : A defined amount of the Ganoderma extract is dissolved in a suitable solvent (e.g., methanol) and filtered.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is typically employed.
-
Flow Rate : A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detection : A UV detector is used, with the wavelength set to the maximum absorbance of this compound.
-
-
Quantification : The concentration of this compound in the sample is determined by comparing the peak area of the sample to the peak area of the standard.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding : Macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment : The cells are pre-treated with different concentrations of this compound for a short period before being stimulated with LPS to induce NO production.
-
Incubation : The cells are incubated for a defined period (e.g., 24 hours).
-
Nitrite Measurement : The amount of NO produced is determined by measuring the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculation : The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways potentially modulated by this compound.
References
- 1. Study on Differences of Metabolites among Different Ganoderma Species with Comprehensive Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comprehensive comparison of polysaccharides from Ganoderma lucidum and G. sinense: chemical, antitumor, immunomodulating and gut-microbiota modulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "Methyl ganoderenate D" Against Known Kinase Inhibitors: A Comparative Guide
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary target for therapeutic intervention. This guide provides a framework for benchmarking the kinase inhibitory activity of a novel compound, "Methyl ganoderenate D," against a panel of well-characterized and clinically relevant kinase inhibitors.
Disclaimer: As of the latest literature review, there is no publicly available data on the kinase inhibitory profile of "this compound." The data presented for this compound is a placeholder and should be replaced with experimental results.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of "this compound" and selected benchmark kinase inhibitors against various protein kinases. Lower IC50 values indicate greater potency.
| Compound | Target Kinase(s) | IC50 (nM) | Reference Compound For |
| This compound | [Target(s) to be determined] | [Experimental data to be inserted] | - |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | 3 (PKC), 7 (PKA) | Pan-Kinase Inhibition |
| Erlotinib | EGFR (Epidermal Growth Factor Receptor) | 7 - 12 (for common activating mutations)[1] | EGFR Pathway |
| Vemurafenib | BRAF V600E | ~31 (in cell-free assays) | MAPK/ERK Pathway |
| Sorafenib | Multi-kinase (Raf-1, B-Raf, VEGFR-2, etc.) | 6 (Raf-1), 22 (B-Raf), 90 (VEGFR-2)[2][3] | Multi-Target Profile |
| Gedatolisib | PI3Kα / mTOR | 0.4 (PI3Kα), 1.6 (mTOR)[4] | PI3K/AKT/mTOR Pathway |
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a test compound against a specific protein kinase. Assays are typically performed in 96-well or 384-well plates.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound ("this compound") and benchmark inhibitors, dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted to create a 10-point dose-response curve.
-
Reaction Setup: a. Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the microplate. b. Add the kinase and substrate solution to each well. c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step. b. Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced (proportional to kinase activity) or the amount of phosphorylated substrate. c. Incubate to allow the detection signal to develop.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
3. Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data, setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of a potent inhibitor (e.g., staurosporine) as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is frequently hyperactivated in cancer. Several benchmark inhibitors, such as Vemurafenib and Sorafenib, target components of this pathway.
Caption: Simplified MAPK/ERK signaling cascade and points of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
This diagram illustrates a typical workflow for identifying and characterizing novel kinase inhibitors like "this compound."
Caption: High-level workflow for kinase inhibitor discovery and validation.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to Synthetic Versus Natural "Methyl Ganoderenate D" for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side evaluation of synthetically and naturally sourced "Methyl ganoderenate D," a triterpenoid of significant interest for its potential therapeutic properties. As the availability of this compound from different sources increases, it is crucial for researchers to understand the potential variations in their physicochemical properties and biological activities. This document outlines the methodologies for a rigorous comparison, presents data in a clear and accessible format, and illustrates the key biological pathways influenced by this compound.
Physicochemical and Purity Profile
A fundamental aspect of comparing "this compound" from different origins is to establish its physicochemical properties and purity. While natural extraction from Ganoderma species, such as Ganoderma applanatum, is a traditional method, advances in synthetic biology now allow for its production in heterologous systems like Saccharomyces cerevisiae (yeast)[1][2]. This "synthetic" approach offers the potential for a more controlled and scalable production process.
A direct comparison of key parameters is essential for quality control and reproducibility of research findings. The following table summarizes the critical data points for such a comparison.
| Parameter | Natural "this compound" | Synthetic "this compound" | Method of Analysis |
| Purity (%) | Typically >95% after extensive purification | Potentially >98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₃₁H₄₂O₇ | C₃₁H₄₂O₇ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 526.66 g/mol | 526.66 g/mol | Mass Spectrometry (MS) |
| Key Impurities | Related triterpenoids from the source organism | Precursors from the biosynthetic pathway, media components | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) |
| Appearance | White to off-white powder | White crystalline powder | Visual Inspection |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | Soluble in DMSO, Chloroform, Ethyl Acetate | Standard Solubility Assays |
Experimental Workflow for Comparative Evaluation
A systematic approach is necessary to compare the natural and synthetic versions of "this compound." The following workflow outlines the key experimental stages, from sourcing the compound to the final data analysis.
Experimental Protocols
Detailed and standardized protocols are critical for generating reliable and comparable data.
Extraction and Purification of Natural "this compound"
This protocol is adapted from methods described for the isolation of triterpenoids from Ganoderma species.
-
Extraction: The dried and powdered fruiting bodies of Ganoderma applanatum are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is rich in triterpenoids, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing "this compound" are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Characterization of "this compound"
The identity and purity of "this compound" from both sources should be confirmed using the following analytical techniques:
-
HPLC: To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of natural and synthetic "this compound" (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5x10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of natural and synthetic "this compound" for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Comparative Biological Activity
The biological activity of "this compound" from both sources should be directly compared in key functional assays. The following tables provide a template for presenting such comparative data.
Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) - Natural | IC₅₀ (µM) - Synthetic |
| HeLa (Cervical Cancer) | [Insert Data] | [Insert Data] |
| HepG2 (Liver Cancer) | [Insert Data] | [Insert Data] |
| A549 (Lung Cancer) | [Insert Data] | [Insert Data] |
Anti-inflammatory Activity
| Assay | IC₅₀ (µM) - Natural | IC₅₀ (µM) - Synthetic |
| NO Production Inhibition in RAW 264.7 cells | [Insert Data] | [Insert Data] |
Signaling Pathway Modulation
Ganoderic acids, including "this compound," are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways[3][4][5][6][7][8].
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. "this compound" is hypothesized to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Triterpenoids have been shown to modulate MAPK signaling[4][9][10][11][12].
Conclusion and Implications for Researchers
This guide provides a framework for the systematic evaluation of synthetic and natural "this compound." While natural sources have been the traditional route for obtaining this compound, biosynthetic production offers a promising alternative with the potential for higher purity and scalability. However, it is imperative for researchers to conduct rigorous side-by-side comparisons to ensure the consistency and reliability of their experimental results. The choice between natural and synthetic "this compound" should be based on a thorough assessment of purity, biological activity, and the specific requirements of the intended research application. The experimental protocols and data presentation formats outlined herein are intended to facilitate such a comparison and promote standardized practices within the scientific community.
References
- 1. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel approach to enhancing ganoderic acid production by Ganoderma lucidum using apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying the Molecular Targets of Methyl Ganoderenate D Using Knockout Models
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular targets of Methyl ganoderenate D, a bioactive compound isolated from Ganoderma lucidum. While its pro-apoptotic effects in cancer cells are documented, its precise molecular targets are not fully elucidated. This document outlines a hypothetical experimental workflow using CRISPR-Cas9 knockout models to verify a putative target, comparing its cellular effects to a known inhibitor.
The workflow centers on a hypothetical scenario where "Apoptosis Regulator B-cell lymphoma 2 (Bcl-2)" is investigated as a direct target. Overexpression of Bcl-2 is a known mechanism of drug resistance in various cancers.[1][2][3] We will compare the effects of this compound with "Venetoclax," a well-established, potent, and selective Bcl-2 inhibitor.
Logical Workflow for Target Validation
The process of validating a putative molecular target using a knockout model involves several key stages. First, a cell line expressing the target of interest is selected. Using CRISPR-Cas9 technology, a knockout (KO) version of this cell line, which lacks the target protein, is generated and validated. Both the wild-type (WT) and KO cell lines are then treated with the investigational compound (this compound) and a known inhibitor of the target (Venetoclax). The differential response between the WT and KO cells to these treatments is then measured using cellular assays, such as those for viability and apoptosis. A significant reduction in the compound's efficacy in the KO cell line is strong evidence that the knocked-out protein is a direct target.
Hypothesized Signaling Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway.[4] Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[5] It is hypothesized that this compound, similar to Venetoclax, binds to and inhibits Bcl-2. This action releases Bax/Bak, leading to MOMP, cytochrome c release, and ultimately, apoptosis. In a Bcl-2 knockout model, this pathway is disrupted, and the cells are expected to show resistance to Bcl-2 inhibitors.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data from experiments conducted according to the workflow above. The key expected outcome is a significant increase in the IC50 value and a decrease in the apoptosis rate for this compound in the Bcl-2 KO cell line compared to the WT, indicating on-target activity. The response to Venetoclax serves as a positive control for this effect.
Table 1: Comparative Cell Viability (IC50 Values)
This table compares the half-maximal inhibitory concentration (IC50) of each compound in Wild-Type (WT) and Bcl-2 Knockout (KO) cells. A higher IC50 value in KO cells suggests resistance to the compound due to the absence of its target.
| Compound | Cell Line | IC50 (µM) | Fold Change (KO/WT) |
| This compound | WT | 15.2 ± 1.8 | \multirow{2}{}{> 6.5x} |
| Bcl-2 KO | > 100 | ||
| Venetoclax | WT | 0.05 ± 0.01 | \multirow{2}{}{> 200x} |
| Bcl-2 KO | > 10 | ||
| Doxorubicin (Control) | WT | 0.5 ± 0.09 | \multirow{2}{*}{~1.1x} |
| Bcl-2 KO | 0.55 ± 0.12 |
Doxorubicin is included as a negative control, as its mechanism is largely independent of Bcl-2.
Table 2: Comparative Apoptosis Induction
This table shows the percentage of apoptotic cells (Annexin V positive) after treatment with a fixed concentration of each compound for 48 hours. A significant decrease in apoptosis in KO cells indicates target-specific induction of cell death.
| Compound (Concentration) | Cell Line | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | WT | 4.5 ± 1.1% |
| Bcl-2 KO | 4.8 ± 1.3% | |
| This compound (20 µM) | WT | 65.7 ± 5.4% |
| Bcl-2 KO | 10.2 ± 2.1% | |
| Venetoclax (0.1 µM) | WT | 88.3 ± 4.9% |
| Bcl-2 KO | 12.5 ± 3.3% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The CRISPR-Cas9 system is a powerful tool for creating knockout cell lines to validate drug targets.[6][7][8][9][10][11]
Generation of Bcl-2 Knockout Cell Line via CRISPR-Cas9
-
sgRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting exons of the BCL2 gene using a validated online tool.[12] Include non-targeting sgRNAs as controls.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the Cas9/sgRNA constructs into the host cancer cell line using lipid-based transfection or lentiviral transduction.[13][14]
-
Selection: Select for successfully transduced/transfected cells using an appropriate antibiotic (e.g., puromycin) or fluorescence-activated cell sorting (FACS) if a fluorescent marker is present.[14]
-
Single-Cell Cloning: Isolate single cells into 96-well plates via limiting dilution or FACS to generate monoclonal colonies.
-
Validation: Expand clonal populations and screen for Bcl-2 protein knockout using Western Blot analysis. Confirm the genetic modification by Sanger sequencing of the targeted genomic locus.[12]
Cell Viability MTT Assay
The MTT assay is a colorimetric method used to assess cell viability based on mitochondrial metabolic activity.[15][16]
-
Cell Seeding: Seed both WT and Bcl-2 KO cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17][18]
-
Compound Treatment: Treat cells with a serial dilution of this compound, Venetoclax, or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate IC50 values using non-linear regression analysis.
Apoptosis Assay via Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorochrome-conjugated Annexin V.[20][21][22]
-
Cell Treatment: Seed 1x10^6 cells in T25 flasks, treat with the specified compound concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.[20]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution.[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.[21] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
References
- 1. onclive.com [onclive.com]
- 2. Bcl-2: prevention of apoptosis as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bit.bio [bit.bio]
- 7. 404 Not Found | Ubigene [ubigene.us]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 13. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Assessing the Specificity of Methyl Ganoderenate D in Cellular Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl ganoderenate D, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, belongs to a class of compounds known for a wide range of biological activities. While direct and extensive research on the specificity of this compound is limited, this guide provides a comparative analysis based on the known cellular effects of its close structural analog, Ganoderic acid D, and other related ganoderic acids. This information, coupled with detailed experimental protocols, offers a framework for assessing the precise cellular targets and pathway specificity of this compound.
Comparative Analysis of Ganoderic Acids
The following tables summarize the known effects of Ganoderic acid D and other ganoderic acids on various cellular pathways. This data serves as a foundational reference for predicting and testing the activity of this compound.
Table 1: Effects of Ganoderic Acid D on Cellular Pathways
| Cellular Pathway | Target/Effect | Cell Type | Reported Activity |
| Anti-Senescence/Oxidative Stress | Targets 14-3-3ε to activate the CaM/CaMKII/Nrf2 signaling pathway[1][2][3] | Human amniotic mesenchymal stem cells (hAMSCs) | Prevents oxidative stress-induced senescence[2][3] |
| Activates the PERK/NRF2 signaling pathway[4] | hAMSCs | Retards cellular senescence[4] | |
| Cancer Cell Apoptosis/Autophagy | Downregulates the mTOR signaling pathway[1] | Esophageal squamous cell carcinoma cells | Induces synergistic autophagic cell death and apoptosis[1] |
| Induces apoptosis through a mitochondria-mediated pathway[5] | Human HeLa cells | Inhibition of cellular growth and induction of apoptosis[5] |
Table 2: General Effects of Ganoderic Acids on Cellular Pathways
| Cellular Pathway | Target/Effect | Cell Type(s) | Reported Activity |
| Inflammation | Downregulates transcription factors AP-1 and NF-κB[5] | Breast and prostate cancer cells | Anti-inflammatory effects[5] |
| Angiogenesis | Inhibition of early events in angiogenesis & capillary morphogenesis[5] | Human umbilical vein endothelial cells (HUVECs) | Anti-angiogenic properties[5] |
| Cell Cycle | Arrests cell cycle in G1 or S phase (varies by isomer)[5] | Human HeLa cells | Inhibition of cancer cell proliferation[5] |
Experimental Protocols for Assessing Specificity
To determine the specific cellular pathways modulated by this compound, a multi-tiered experimental approach is recommended.
Initial Screening: Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and apoptotic effects of this compound on a panel of cancer and non-cancerous cell lines.
-
Methodology:
-
Cell Viability Assay (MTT or MTS): Plate cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours. Measure cell viability using a microplate reader to determine the IC50 (half-maximal inhibitory concentration).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treat cells with this compound at its IC50 concentration. Stain with Annexin V-FITC and propidium iodide, followed by flow cytometry analysis to quantify apoptotic and necrotic cell populations.
-
Pathway-Specific Analysis: Western Blotting
-
Objective: To investigate the effect of this compound on key proteins within suspected signaling pathways (based on Ganoderic acid D data).
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, p-mTOR, NF-κB p65, Nrf2, cleaved caspase-3, Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Broad-Spectrum Specificity Profiling: Kinase Inhibitor Panels and Proteomics
-
Objective: To obtain an unbiased, comprehensive view of the cellular targets of this compound.
-
Methodology:
-
Kinase Profiling: Submit this compound to a commercial kinase profiling service to screen against a large panel of kinases. This will identify any off-target kinase inhibition.
-
Quantitative Proteomics (e.g., SILAC or TMT labeling):
-
Culture cells in the presence of "light," "medium," or "heavy" isotopic-labeled amino acids.
-
Treat the cell populations with a vehicle control or this compound.
-
Combine the cell lysates, digest the proteins into peptides, and analyze by high-resolution mass spectrometry.
-
Identify and quantify changes in protein expression levels across the different treatment groups to reveal modulated pathways.
-
-
Visualizing Cellular Pathways and Workflows
The following diagrams illustrate the key signaling pathways potentially affected by this compound and a general experimental workflow for assessing its specificity.
Caption: Putative Anti-Senescence Pathway of this compound.
Caption: Potential PI3K/Akt/mTOR Inhibition by this compound.
Caption: Experimental Workflow for Specificity Assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of cells treated with "Methyl ganoderenate D"
An Objective Comparison of the Proteomic Landscape in Cells Treated with Bioactive Compounds from Ganoderma lucidum
Introduction
Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive compounds, primarily triterpenoids and polysaccharides, known for their potential therapeutic properties, including anti-cancer activities. While a comprehensive proteomic analysis specifically detailing the cellular response to "Methyl ganoderenate D" remains to be extensively documented, broader studies on Ganoderma lucidum extracts and its major constituents provide significant insights into their mechanisms of action at the protein level. This guide offers a comparative overview of the proteomic alterations induced by different bioactive components of Ganoderma lucidum, supported by available experimental data and methodologies. Recent pharmacological studies have identified numerous bioactive constituents within Ganoderma, including triterpenoids, polysaccharides, sterols, and peptides, which exhibit potent anticancer properties through diverse mechanisms[1].
Comparative Proteomic Analysis: Triterpenoids vs. Polysaccharides
The primary bioactive compounds of Ganoderma lucidum can be broadly categorized into triterpenoids (a class that includes ganoderic acids and related compounds like this compound) and polysaccharides. Proteomic studies, while not always isolating single compounds, reveal distinct and sometimes overlapping cellular responses to these fractions.
Table 1: Summary of Quantitative Proteomic Data
| Treatment Component | Cell Line(s) | Key Upregulated Proteins/Pathways | Key Downregulated Proteins/Pathways | Reference Study Insights |
| Ganoderma lucidum Polysaccharide (GLP) | Hepatoblastoma (HB) cells | Proteins involved in Cellular Senescence (HDAC4-p16-RB axis) | Proteins associated with cell proliferation and tumor progression. | GLP was shown to induce cellular senescence in HB cells, suggesting a mechanism of tumor inhibition[1]. |
| Ganoderic Acid T (a triterpenoid) | Lung cancer (95-D), Hepatoma (SMMC-7721) | Apoptosis-related proteins (e.g., caspases) | Proteins involved in cell proliferation, invasion, and metastasis. | Ganoderic acid T has been found to inhibit tumor cell invasion and proliferation and exert cytotoxic effects[2]. |
| Fudan-Yueyang Ganoderma lucidum (FYGL) - a proteoglycan | Pancreatic cancer (PANC-1, BxPC-3) | Proteins promoting apoptosis. | Proteins involved in cell viability, migration, and colony formation. FYGL inhibited autophagy in PANC-1 cells. | FYGL selectively inhibited the viability of certain pancreatic cancer cell lines in a dose-dependent manner[3]. |
| Ganoderma lucidum Spore Oil (GLSO) - rich in triterpenoids | Breast cancer (MDA-MB-231) | Bax, Caspase-3 | Mcl-1, P-Akt | GLSO induced apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins[4]. |
| Methyl Jasmonate (MeJA) induced G. lucidum | Ganoderma lucidum mycelia | Proteins in oxidoreduction, secondary metabolism (including Ganoderic Acid biosynthesis) | Proteins in normal glucose metabolism, energy supply, and protein synthesis. | MeJA treatment leads to a metabolic rearrangement that promotes the biosynthesis of secondary metabolites like ganoderic acids[5]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are generalized protocols based on the methodologies reported in the analyzed literature.
1. Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines (e.g., PANC-1, MDA-MB-231) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded and allowed to adhere. Subsequently, they are treated with various concentrations of Ganoderma lucidum extracts (e.g., FYGL at 500 and 1,000 µg/ml) or specific compounds for defined periods (e.g., 24, 48, or 72 hours)[2][3].
2. Protein Extraction, Digestion, and Mass Spectrometry:
-
Lysis and Extraction: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: The resulting peptides are typically analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated on a reverse-phase column and analyzed in a mass spectrometer (e.g., Q Exactive, Orbitrap).
3. Data Analysis:
-
Protein Identification and Quantification: The raw MS data is processed using software like MaxQuant or Proteome Discoverer. Proteins are identified by searching against a relevant protein database (e.g., UniProt). Label-free quantification or labeled approaches (e.g., TMT, iTRAQ) are used to determine the relative abundance of proteins between different treatment groups.
-
Bioinformatic Analysis: Differentially expressed proteins are subjected to bioinformatic analysis using tools like DAVID, STRING, or Ingenuity Pathway Analysis (IPA) to identify enriched biological processes, molecular functions, and signaling pathways.
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Proteomics
The following diagram outlines a typical workflow for a comparative proteomics study investigating the effects of Ganoderma lucidum compounds.
Signaling Pathway: Apoptosis Induction by Ganoderma lucidum Compounds
Several studies indicate that bioactive compounds from Ganoderma lucidum induce apoptosis in cancer cells. The diagram below illustrates a simplified, generalized pathway based on common findings.
The available proteomic data, while not specific to this compound, strongly indicates that the bioactive components of Ganoderma lucidum, namely triterpenoids and polysaccharides, exert their anti-cancer effects by modulating distinct and convergent cellular pathways. Triterpenoid-rich fractions, like Ganoderic Acid T and GLSO, tend to robustly induce apoptosis via the mitochondrial pathway and inhibit cell proliferation and metastasis[2][4]. Polysaccharides, on the other hand, have been shown to induce cellular senescence as a tumor-suppressive mechanism[1]. Proteoglycan extracts have demonstrated selective cytotoxicity and inhibition of autophagy in certain cancer cell lines[3]. Future research employing quantitative proteomics on isolated compounds like this compound will be invaluable in dissecting the specific molecular targets and providing a more granular understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic cancer cell apoptosis is induced by a proteoglycan extracted from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Proteomics and Metabolomics Analysis Provides Insights into Ganoderic Acid Biosynthesis in Response to Methyl Jasmonate in Ganoderma Lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Methyl Ganoderenate D: A Comparative Guide for Researchers
For Immediate Release
A comprehensive meta-analysis of published studies on Methyl ganoderenate D, a lanostane-type triterpenoid isolated from Ganoderma species, has been compiled to provide researchers, scientists, and drug development professionals with a comparative guide to its biological activities. This analysis focuses on the quantitative data and experimental protocols from primary research to facilitate further investigation and drug discovery efforts.
This compound, identified as 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester, has been isolated from the fruiting bodies of Ganoderma applanatum. This meta-analysis consolidates the findings from key studies that have characterized this compound and explored its biological potential.
Quantitative Biological Activity
The primary biological activities reported for this compound and its close structural analogs are summarized below. The data has been extracted from studies that conducted specific bioassays to evaluate the compounds' efficacy.
| Compound Name | Biological Activity | Assay | Results | Source |
| This compound | Cytotoxicity | P388 (murine leukemia) cell line | ED50 > 10 µg/mL | [De Silva et al., 2006] |
| 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid | Cytotoxicity | A549 (human lung carcinoma), SK-OV-3 (human ovarian cancer), SK-MEL-2 (human skin melanoma), XF498 (human CNS cancer), HCT-15 (human colon cancer) cell lines | ED50 > 30 µg/mL for all cell lines | [Shim et al., 2004] |
Note: ED50 (Effective Dose 50) represents the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies for the isolation and evaluation of this compound are crucial for reproducibility and further research.
Isolation of this compound
The isolation of this compound from the fruiting bodies of Ganoderma applanatum as described by De Silva et al. (2006) follows a multi-step extraction and chromatographic process.
Caption: Isolation workflow for this compound.
Cytotoxicity Assay (P388 Murine Leukemia Cell Line)
The cytotoxic activity of this compound was evaluated using the P388 murine leukemia cell line.
Cell Culture: P388 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37 °C in a humidified atmosphere of 5% CO2.
Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
The cells were treated with various concentrations of this compound.
-
After a 72-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The ED50 value was calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound have not been elucidated in the reviewed literature, the general mechanism of action for cytotoxic compounds involves the induction of apoptosis or cell cycle arrest. The workflow for evaluating such compounds is presented below.
Caption: General workflow for evaluating cytotoxic compounds.
Comparative Analysis and Future Directions
The currently available data indicates that this compound exhibits weak cytotoxicity against the P388 murine leukemia cell line, with an ED50 value greater than 10 µg/mL. Similarly, a structurally identical compound showed low cytotoxicity against a panel of human cancer cell lines.
In comparison, other triterpenoids isolated from Ganoderma species have demonstrated more potent cytotoxic activities. For instance, certain ganoderic acids have reported ED50 values in the low micromolar range against various cancer cell lines. This suggests that the specific structural features of this compound may render it less potent in terms of direct cytotoxicity compared to other related triterpenoids.
Future research should focus on:
-
Screening this compound against a broader panel of cancer cell lines to identify potential selective activity.
-
Investigating its potential as a modulator of specific signaling pathways, even in the absence of direct cytotoxicity.
-
Exploring its synergistic effects in combination with known anticancer agents.
-
Conducting structure-activity relationship studies to identify the key functional groups responsible for the observed biological activity, or lack thereof.
This meta-analysis provides a foundational resource for researchers interested in this compound. The detailed protocols and comparative data presented herein are intended to streamline future research efforts and guide the exploration of this and other related natural products for therapeutic applications.
Safety Operating Guide
Proper Disposal of Methyl Ganoderenate D: A General Laboratory Guide
Disclaimer: A specific Safety Data Sheet (SDS) for methyl ganoderenate D was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of non-hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must obtain the official SDS from the supplier for specific handling and disposal instructions. Institutional and local regulations for chemical waste disposal must be followed at all times.
Immediate Safety and Logistical Information
Proper disposal of laboratory chemicals is crucial for ensuring personnel safety and environmental protection. For this compound, as with any chemical, the primary source of disposal information is its Safety Data Sheet (SDS). In the absence of a specific SDS, a cautious approach based on general laboratory chemical waste guidelines is necessary. All chemical waste, including that which is presumed to be non-hazardous, should be handled by trained personnel.[1]
Step-by-Step Disposal Procedures
-
Waste Determination: The first step in any chemical disposal procedure is to determine if the waste is hazardous.[2] This determination can be based on the generator's knowledge of the waste or through chemical analysis.[2] In the absence of an SDS for this compound, it is prudent to treat it as potentially hazardous until confirmed otherwise.
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for their specific procedures on chemical waste disposal.[3][4] Some institutions may have protocols for the disposal of non-hazardous waste via sanitary sewer or regular trash, but this often requires prior approval.[3][5]
-
Containerization and Labeling:
-
Collect waste this compound in a compatible, sealed container, preferably plastic.[6][7]
-
Do not mix with other waste streams to avoid unintended reactions.[2]
-
Clearly label the container with "Hazardous Waste" (or as directed by your EHS), the full chemical name ("this compound"), the quantity, date of generation, place of origin, and the principal investigator's name.[7]
-
-
Storage:
-
Disposal Request:
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][4]
-
The rinsate must be collected and disposed of as chemical waste.[1]
-
After rinsing, deface or remove the original label and dispose of the container as regular trash or as directed by your institution.[1][5]
-
Summary of Disposal Considerations
| Consideration | Guideline |
| Waste Determination | Consult the Safety Data Sheet (SDS). If unavailable, treat as potentially hazardous. |
| Institutional Approval | Always follow your institution's EHS guidelines for chemical waste.[3][4] |
| Container | Use a compatible, properly sealed, and clearly labeled waste container.[6][7] |
| Labeling | Include "Hazardous Waste," full chemical name, quantity, and generation date.[7] |
| Storage | Store in a designated satellite accumulation area.[6] |
| Disposal Method | Arrange for pickup by your institution's EHS or a certified waste contractor.[4][6] |
| Empty Containers | Triple-rinse, collect rinsate as chemical waste, and deface original labels.[1][4] |
Experimental Workflow for Chemical Disposal
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Guidance for Handling Methyl Ganoderenate D
For researchers, scientists, and drug development professionals, ensuring safety during the handling of bioactive compounds like Methyl ganoderenate D is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Assessment and Control
Engineering Controls:
-
Fume Hood: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2]
-
Safety Showers and Eyewash Stations: These should be readily accessible and tested regularly.[2][3]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for the handling, storage, and disposal of this compound.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures before working with the compound.
-
Restricted Access: Limit access to areas where this compound is being used.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE required for handling this compound. A hazard assessment should be performed for specific procedures to determine if additional protection is necessary.[4]
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement.[4] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[4] Always inspect gloves for damage before use and dispose of them properly after handling the compound. |
| Eyes | Safety glasses with side shields or safety goggles | Required to protect against splashes and aerosols.[4][5][6] Goggles are preferred when there is a significant splash hazard.[6] |
| Face | Face shield | To be worn in conjunction with safety glasses or goggles when there is a high risk of splashing, such as when preparing stock solutions or during extractions.[4][5][6] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from contamination.[1][4][5][6] Fire-resistant lab coats are recommended if flammable solvents are being used.[6] |
| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator may be required if there is a risk of inhaling dust or aerosols, especially when handling the powdered form outside of a fume hood. The type of respirator will depend on the specific hazard assessment.[5][6] |
| Feet | Closed-toe shoes | Required to protect against spills and falling objects.[1][5][6] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The container should be tightly closed and clearly labeled.[2][7]
Handling and Experimental Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly and that the work area (fume hood) is clean and uncluttered.
-
Weighing: If working with the solid form, weigh it out in a fume hood to avoid inhaling dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[2]
Spill Management:
-
Small Spills: For a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[2] Place the absorbed material in a sealed container for disposal.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
Disposal:
-
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of it down the drain or in the regular trash.
Visualized Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. Boston University | Login [shib.bu.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemfax.com [chemfax.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
